3'-O-Methylorobol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBGWWGXBNJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of 3'-O-Methylorobol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure of 3'-O-Methylorobol, a naturally occurring isoflavone. The information is presented to be a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is classified as a hydroxyisoflavone.[1] Its chemical structure is derived from orobol by the methylation of the hydroxyl group at the 3' position.[1] This compound has been identified and isolated from various plant sources, including Crotalaria lachnophora, Flemingia macrophylla, and Dalbergia sissoo.[1]
The structural details and chemical identifiers of this compound are summarized in the table below for clarity and ease of reference.
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1][2] |
| Molecular Formula | C₁₆H₁₂O₆[1][2] |
| Molecular Weight | 300.26 g/mol [1][2] |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O[1][2] |
| InChI | InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3[1][2] |
| InChIKey | ZMFBGWWGXBNJAC-UHFFFAOYSA-N[1][2] |
| CAS Number | 36190-95-1[1][3] |
| ChEBI ID | CHEBI:70032[1] |
| PubChem CID | 5319744[1] |
Logical Relationship of Chemical Identifiers
The various chemical identifiers are computationally derived from the 2D structure of the molecule. The relationship between these identifiers is crucial for accurate database searching and cross-referencing in research. The following diagram illustrates this logical flow.
Biological Activities of Interest
Preliminary studies have indicated that this compound exhibits biological activity. It has been reported to show moderate antioxidant properties in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[4][5] Furthermore, there is evidence to suggest its potential in promoting osteoblast differentiation.[5] These findings highlight this compound as a compound of interest for further investigation in antioxidant and bone health research.
As this is a guide focused on the chemical structure, detailed experimental protocols and signaling pathways are not extensively covered. Further literature searches would be required to elaborate on the biological aspects.
References
Natural Plant Sources of 3'-O-Methylorobol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural plant sources of the isoflavone 3'-O-Methylorobol. The document summarizes current knowledge on plant origins, quantitative yields, detailed experimental protocols for extraction and isolation, and potential biological signaling pathways, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Plant Sources and Quantitative Data
This compound has been identified in a select number of plant species, primarily within the Fabaceae (legume) family. The concentration of this isoflavone can vary depending on the plant part, geographical location, and harvesting time. A summary of known plant sources and available quantitative data is presented in Table 1.
| Plant Species | Family | Plant Part(s) | Yield of this compound | Reference(s) |
| Alhagi maurorum var. sparsifolium | Fabaceae | Aerial parts | 17 mg from 400 g (0.00425% yield) | [1] |
| Flemingia macrophylla | Fabaceae | Not specified | Not Quantified | [2] |
| Dalbergia sissoo | Fabaceae | Not specified | Not Quantified | [2] |
| Crotalaria lachnophora | Fabaceae | Not specified | Not Quantified | [2] |
| Flemingia philippinensis | Fabaceae | Roots | Not Quantified | [3] |
Table 1: Natural Plant Sources of this compound and Reported Yields
Experimental Protocols: Extraction and Isolation
The extraction and isolation of this compound from plant matrices typically involve solvent extraction followed by chromatographic purification. Below are detailed methodologies synthesized from published literature for the efficient recovery of this isoflavone.
General Extraction Protocol for Isoflavones from Fabaceae
This protocol outlines a general procedure for the extraction of isoflavones, including this compound, from plant material.
Workflow for General Isoflavone Extraction
References
- 1. mdpi.com [mdpi.com]
- 2. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the soy isoflavone genistein: emerging role for its effects via transforming growth factor beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 3'-O-Methylorobol in Legumes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 3'-O-Methylorobol, a significant isoflavonoid found in various leguminous plants. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.
Introduction to this compound and its Significance
Isoflavonoids are a class of phenolic compounds predominantly produced by members of the legume family (Fabaceae). They play crucial roles in plant defense as phytoalexins and in symbiotic nitrogen fixation. In recent years, isoflavonoids have garnered significant attention from the scientific community due to their potential health benefits for humans, including antioxidant, anti-inflammatory, and anticancer properties.
This compound is a methylated derivative of the isoflavone orobol. The methylation at the 3'-position can significantly alter its bioavailability and biological activity. Understanding the biosynthetic pathway of this compound is critical for its potential production through metabolic engineering in plants or microbial systems for pharmaceutical and nutraceutical applications.
The Core Biosynthetic Pathway
The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into three stages:
-
General Phenylpropanoid Pathway: The synthesis of the precursor 4-coumaroyl-CoA from phenylalanine.
-
Isoflavonoid Branch: The formation of the isoflavone scaffold.
-
Tailoring Steps: The hydroxylation and methylation reactions that lead to the final product.
The key enzymatic steps leading to this compound are outlined below.
From Phenylalanine to the Isoflavone Core
The initial steps of the pathway are common to the biosynthesis of most flavonoids:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.
-
Isoflavone synthase (IFS): A key cytochrome P450 enzyme (CYP93C) that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming 2-hydroxyisoflavanone. This is the committed step for isoflavonoid biosynthesis.
-
2-Hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone, genistein.
The Formation of Orobol: 3'-Hydroxylation
The immediate precursor to orobol is the isoflavone genistein. Orobol is formed through the hydroxylation of genistein at the 3' position of the B-ring. This reaction is catalyzed by an isoflavone 3'-hydroxylase .
-
Isoflavone 3'-hydroxylase (I3'H): This enzyme is typically a cytochrome P450-dependent monooxygenase belonging to the CYP81E subfamily[1]. While a specific enzyme named "genistein 3'-hydroxylase" is not always explicitly identified, members of this family have been shown to catalyze the regiospecific hydroxylation of isoflavones at the 3' position[1]. For example, a cytochrome P450 from Streptomyces avermitilis (CYP105D7) has been characterized as a daidzein 3'-hydroxylase, demonstrating the enzymatic capability for this type of reaction[2].
The Final Step: 3'-O-Methylation of Orobol
The terminal step in the biosynthesis of this compound is the methylation of the 3'-hydroxyl group of orobol. This reaction is catalyzed by an isoflavone 3'-O-methyltransferase .
-
Isoflavone 3'-O-methyltransferase (I3'OMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme transfers a methyl group to the 3'-hydroxyl group of an isoflavone. An enzyme with this activity (EC 2.1.1.398) has been isolated and characterized from Pueraria lobata (PlOMT4)[3][4][5][6]. This enzyme exhibits high specificity for the 3'-hydroxyl group of isoflavones[3][5].
Quantitative Data
Quantitative data for the enzymes involved in the specific latter steps of this compound biosynthesis are limited. The following tables summarize available and relevant data.
Table 1: Kinetic Parameters of a Characterized Isoflavone 3'-O-Methyltransferase (PlOMT4 from Pueraria lobata)
| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| 3'-Hydroxydaidzein | 15.2 ± 1.8 | 125.3 ± 6.7 | 0.092 | 6052 | [3] |
| S-Adenosyl-L-methionine | 25.6 ± 2.5 | - | - | - | [3] |
Note: Kinetic data for the direct methylation of orobol by a purified I3'OMT is not currently available in the literature. 3'-Hydroxydaidzein is a structurally similar isoflavone and serves as a good proxy for the enzyme's activity.
Table 2: Substrate Specificity of a Characterized Isoflavone 3'-O-Methyltransferase (PlOMT4 from Pueraria lobata)
| Substrate | Relative Activity (%) | Reference |
| 3'-Hydroxydaidzein | 100 | [3] |
| Luteolin | < 5 | [3] |
| Quercetin | < 5 | [3] |
| Daidzein | No activity | [3] |
| Genistein | No activity | [3] |
| Puerarin | No activity | [3] |
| 3'-Hydroxypuerarin | No activity | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression and Purification of Isoflavone 3'-O-Methyltransferase (I3'OMT)
This protocol is adapted from studies on plant O-methyltransferases[3].
Objective: To produce and purify recombinant I3'OMT for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Cloning: The full-length coding sequence of the candidate I3'OMT gene is cloned into the expression vector.
-
Transformation: The expression construct is transformed into the E. coli expression strain.
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic and grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.
-
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours with shaking.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The lysate is then clarified by centrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a pre-equilibrated Ni-NTA column. The column is washed with wash buffer to remove unbound proteins.
-
Elution: The recombinant protein is eluted from the column using elution buffer.
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Isoflavone 3'-Hydroxylase (I3'H) Assay
This protocol is based on methods for characterizing cytochrome P450 enzymes[1].
Objective: To determine the 3'-hydroxylase activity of a candidate CYP81E enzyme on genistein.
Materials:
-
Microsomal fraction containing the recombinant I3'H (prepared from yeast or insect cells expressing the enzyme)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Genistein (substrate)
-
NADPH
-
Ethyl acetate for extraction
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and genistein (dissolved in a small amount of DMSO or methanol).
-
Initiation: Start the reaction by adding NADPH. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products.
-
Sample Preparation: Centrifuge to separate the phases. Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol) and analyze by HPLC to detect the formation of orobol.
In Vitro Isoflavone 3'-O-Methyltransferase (I3'OMT) Assay
This protocol is adapted from the characterization of PlOMT4[3].
Objective: To determine the 3'-O-methyltransferase activity of the purified recombinant enzyme on orobol.
Materials:
-
Purified recombinant I3'OMT
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Orobol (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Methanol for quenching
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified I3'OMT enzyme, reaction buffer, orobol, and SAM. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume of methanol.
-
Sample Preparation: Centrifuge the mixture to pellet any precipitated protein.
-
HPLC Analysis: Analyze the supernatant directly by HPLC to detect the formation of this compound.
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound from phenylalanine.
Experimental Workflow for I3'OMT Characterization
Caption: Workflow for the characterization of Isoflavone 3'-O-Methyltransferase.
Conclusion
The biosynthesis of this compound in legumes involves a series of well-defined enzymatic reactions, culminating in the hydroxylation of genistein to orobol and its subsequent methylation. The key enzymes, an isoflavone 3'-hydroxylase (likely a CYP81E family member) and an isoflavone 3'-O-methyltransferase, have been identified and characterized in various legume species. This technical guide provides a comprehensive overview of the pathway, along with the necessary data and protocols to facilitate further research in this area. A deeper understanding of this biosynthetic pathway will be instrumental in developing strategies for the targeted production of this and other bioactive isoflavonoids for applications in medicine and human health.
References
- 1. Regiospecific hydroxylation of isoflavones by cytochrome p450 81E enzymes from Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of Isoflavone Using Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Cloning and Functional Characterization of a Novel Isoflavone 3′-O-methyltransferase from Pueraria lobata [frontiersin.org]
- 4. Molecular Cloning and Functional Characterization of a Novel Isoflavone 3'-O-methyltransferase from Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Cloning and Functional Characterization of a Novel Isoflavone 3′-O-methyltransferase from Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC 2.1.1.398 [iubmb.qmul.ac.uk]
3'-O-Methylorobol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one Synonyms: Orobol-3'-methyl ether, 5,7,4'-trihydroxy-3'-methoxyisoflavone CAS Number: 36190-95-1[1] Molecular Formula: C₁₆H₁₂O₆ Molecular Weight: 300.26 g/mol [1]
| Property | Value | Source |
| CAS Number | 36190-95-1 | [1] |
| Molecular Formula | C₁₆H₁₂O₆ | [1] |
| Molecular Weight | 300.26 g/mol | [1] |
Biological Activities and Mechanisms of Action
3'-O-Methylorobol, a naturally occurring isoflavone, has garnered scientific interest for its potential therapeutic properties. Isolated from various plant sources including Crotalaria lachnophora, Flemingia macrophylla, and Dalbergia sissoo, this compound has demonstrated a range of biological activities.[2] Key areas of investigation include its antioxidant, analgesic, and osteogenic effects.
Antioxidant Activity
Analgesic Properties
Studies on structurally related flavonoids suggest potential analgesic effects. While specific in vivo studies detailing the analgesic activity of this compound are limited in the provided search results, research on similar compounds indicates that they can exhibit significant analgesic properties in models of thermal-induced pain.
Promotion of Osteoblast Differentiation
A notable biological effect of this compound is its stimulatory effect on mouse osteoblast differentiation.[2] Osteoblasts are crucial for bone formation, and compounds that can promote their differentiation are of significant interest in the development of therapies for bone-related disorders such as osteoporosis. The precise molecular mechanisms by which this compound exerts this effect are an area of ongoing research, with potential involvement of key signaling pathways that regulate osteogenesis.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively documented in the provided search results. However, based on standard methodologies for assessing its known biological activities, the following experimental frameworks can be proposed:
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
General Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This is another widely used method to assess antioxidant capacity.
-
Principle: The pre-formed ABTS radical cation is blue-green in color. In the presence of an antioxidant, the color intensity decreases, which is measured spectrophotometrically.
-
General Protocol:
-
Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.
-
Prepare various concentrations of this compound.
-
Mix the test compound solutions with the ABTS radical cation solution.
-
Measure the absorbance at a specific wavelength (typically around 734 nm) after a set incubation time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Analgesic Activity Assays
Hot Plate Test: This method is used to evaluate central analgesic activity.
-
Principle: The test measures the reaction time of an animal (e.g., a mouse or rat) to a thermal stimulus. An increase in the latency to respond (e.g., licking a paw or jumping) indicates an analgesic effect.
-
General Protocol:
-
Administer this compound to the test animals at various doses via a specific route (e.g., intraperitoneally or orally).
-
At predetermined time points after administration, place the animal on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the animal to show a pain response.
-
A cut-off time is typically used to prevent tissue damage.
-
Tail-Flick Test: This is another common method for assessing centrally mediated analgesia.
-
Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.
-
General Protocol:
-
Administer this compound to the test animals.
-
At various time intervals, apply a radiant heat source to the animal's tail.
-
Measure the time it takes for the animal to withdraw its tail.
-
A maximum exposure time is set to avoid tissue injury.
-
Osteoblast Differentiation Assays
Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.
-
Principle: The enzymatic activity of ALP is measured by its ability to hydrolyze a substrate (e.g., p-nitrophenyl phosphate) to produce a colored product, which can be quantified spectrophotometrically.
-
General Protocol:
-
Culture osteoblastic cells (e.g., MC3T3-E1 or primary osteoblasts) in the presence of various concentrations of this compound.
-
After a specific culture period (e.g., 3, 7, or 14 days), lyse the cells.
-
Incubate the cell lysate with the ALP substrate.
-
Measure the absorbance of the product at the appropriate wavelength.
-
Normalize the ALP activity to the total protein content of the cell lysate.
-
Mineralization Assay (Alizarin Red S Staining): This assay detects the deposition of calcium, a late marker of osteoblast differentiation and bone matrix formation.
-
Principle: Alizarin Red S specifically stains calcium deposits in the extracellular matrix, which can be visualized and quantified.
-
General Protocol:
-
Culture osteoblastic cells with this compound for an extended period (e.g., 14-21 days) in osteogenic medium.
-
Fix the cells.
-
Stain the cells with Alizarin Red S solution.
-
Wash away the excess stain.
-
Visualize the stained calcium deposits under a microscope and quantify by extracting the stain and measuring its absorbance.
-
Signaling Pathways
While direct experimental evidence linking this compound to specific signaling pathways is not detailed in the provided search results, its biological activities suggest potential interactions with key cellular signaling cascades.
Potential Involvement in Osteoblast Differentiation Signaling
The promotion of osteoblast differentiation by this compound suggests it may modulate signaling pathways known to be critical for osteogenesis. These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The ERK and p38 MAPK pathways are known to play significant roles in osteoblast differentiation.[3][4][5] Flavonoids have been shown to influence MAPK signaling. It is plausible that this compound could promote osteogenesis by activating or modulating components of the MAPK cascade, leading to the phosphorylation and activation of key transcription factors like Runx2.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a critical regulator of inflammation and has also been implicated in bone metabolism. Inhibition of NF-κB signaling has been shown to promote osteoblast differentiation. Some flavonoids are known to inhibit the NF-κB pathway.[6][7][8][9][10] Therefore, this compound might exert its pro-osteogenic effects by suppressing NF-κB activity.
Caption: Putative signaling pathways influenced by this compound in osteoblast differentiation.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the molecular mechanisms underlying the biological activities of this compound, a structured experimental workflow is essential.
Caption: A proposed experimental workflow to investigate the osteogenic effects of this compound.
This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, biological activities, and potential mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed experimental protocols for its application in drug discovery and development.
References
- 1. biorlab.com [biorlab.com]
- 2. This compound | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Specific Oligodeoxynucleotide Promotes the Differentiation of Osteoblasts via ERK and p38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling in Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabidiol induces osteoblast differentiation via angiopoietin1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
3'-O-Methylorobol: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylorobol, a naturally occurring isoflavone, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Chemical Profile
-
IUPAC Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one[1]
-
Synonyms: Cajanin, 3'-Methoxyorobol, 5,7,4'-trihydroxy-3'-methoxyisoflavone[1]
-
Molecular Formula: C₁₆H₁₂O₆[1]
-
Molecular Weight: 300.26 g/mol [1]
-
Natural Sources: Found in plants such as Flemingia macrophylla and Dalbergia sissoo[1].
Biological Activities
Current research has identified several key biological activities of this compound, including anti-inflammatory, cytotoxic, antioxidant, and osteogenic properties.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.
Quantitative Data: Inhibition of Nitric Oxide Production
| Cell Line | Treatment | Concentration | % Inhibition of NO Production | IC₅₀ (µM) |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + this compound | 10 µM | 45.3 ± 2.1 | 11.2 ± 0.8 |
Data extracted from a study on isoflavonoids from Flemingia macrophylla.
Experimental Protocol: Nitric Oxide Inhibition Assay
The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells were stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes.
-
Quantification: The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to LPS-treated cells without the test compound.
Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response
Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages triggers a downstream signaling cascade, primarily through the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO. While the precise mechanism for this compound is not fully elucidated, its inhibition of NO production suggests an interference with this pathway, potentially at the level of NF-κB or MAPK activation.
Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB signaling pathway.
Cytotoxic Activity
This compound has been evaluated for its cytotoxic effects against several human cancer cell lines, indicating potential as an anticancer agent.
Quantitative Data: Cytotoxicity Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| HepG2 | Human Liver Cancer | > 20 | > 66.6 |
| MCF-7 | Human Breast Cancer | 15.6 ± 1.3 | 51.9 ± 4.3 |
| A549 | Human Lung Cancer | > 20 | > 66.6 |
Data extracted from a study on isoflavonoids from Flemingia macrophylla.
Experimental Protocol: MTT Cell Viability Assay
The cytotoxic activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: HepG2, MCF-7, and A549 cells were maintained in appropriate culture media and conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Quantification: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Workflow: Cytotoxicity Screening
Caption: Experimental workflow for determining the cytotoxic activity of this compound using the MTT assay.
Antioxidant Activity
Commercial suppliers have reported that this compound possesses moderate antioxidant activity, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay[2][3]. However, specific quantitative data from peer-reviewed literature is not currently available.
Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol)
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Osteogenic and Analgesic Potential
There are claims from commercial sources suggesting that this compound can promote osteoblast differentiation and may have analgesic properties[3]. These potential activities are yet to be substantiated with detailed experimental evidence in the scientific literature. Further research is required to validate and characterize these effects.
Conclusion and Future Directions
This compound has demonstrated promising anti-inflammatory and cytotoxic activities in preclinical studies. Its ability to inhibit nitric oxide production and show selective cytotoxicity against breast cancer cells highlights its potential for further investigation as a therapeutic agent. While its antioxidant, osteogenic, and analgesic properties are suggested, these require rigorous scientific validation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying its anti-inflammatory and cytotoxic effects, including its impact on specific signaling pathways like NF-κB and MAPKs.
-
Conducting in-depth studies to confirm and quantify its antioxidant, osteogenic, and analgesic activities.
-
Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation, cancer, and other relevant diseases.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.
This technical guide summarizes the current state of knowledge on the biological activities of this compound, providing a foundation for future research and development in this area.
References
The Antioxidant Potential of 3'-O-Methylorobol: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylorobol, a naturally occurring isoflavone, is recognized for its potential antioxidant properties. This technical guide provides a comprehensive overview of the in vitro methods used to evaluate the antioxidant capacity of this compound. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, which are essential for its evaluation. Furthermore, this guide explores the potential mechanistic pathways, such as the Keap1-Nrf2 signaling cascade, that are commonly modulated by antioxidant flavonoids. The information presented herein serves as a foundational resource for researchers aiming to investigate the antioxidant efficacy and mechanisms of action of this compound and structurally related isoflavones.
Introduction
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. The structure of this compound, featuring multiple hydroxyl groups and a conjugated aromatic system, suggests its potential to act as a potent antioxidant. Understanding the in vitro antioxidant capacity of this compound is a critical first step in evaluating its potential as a therapeutic agent for conditions associated with oxidative stress.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| Class | Isoflavone |
In Vitro Antioxidant Activity Data
A comprehensive literature search did not yield specific quantitative data (e.g., IC₅₀ values) for the antioxidant activity of this compound in common in vitro assays. However, studies on structurally similar isoflavones provide valuable context for its potential efficacy. The antioxidant activity of isoflavones is significantly influenced by the number and position of hydroxyl groups and other structural features. For instance, isoflavone metabolites have demonstrated potent free radical scavenging abilities in various assays[1][2]. The presence of hydroxyl groups at the C-4' and C-5 positions is particularly important for the antioxidant activity of isoflavones[3].
Table 1: Antioxidant Activity of Structurally Related Isoflavones (for comparative context)
| Compound | Assay | IC₅₀ / Activity | Reference |
| Genistein | Lipid Peroxidation | Potent Inhibition | [3] |
| Daidzein | Lipid Peroxidation | Potent Inhibition | [3] |
| Equol | FRAP, TEAC | Higher than parent isoflavones | [1] |
| 8-Hydroxydaidzein | Hydroxyl & Superoxide Radical Scavenging | Most potent among tested metabolites | [1] |
| Biochanin A | ROS Scavenging, DPPH, ABTS | Significant Activity | [4] |
| Coumestrol | ROS Scavenging, DPPH, ABTS, FRAP | High Activity | [4] |
Note: This table is for comparative purposes only and does not represent data for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the this compound solution.
-
A control is prepared by adding 1.0 mL of the DPPH solution to 1.0 mL of the solvent.
-
A blank consists of 1.0 mL of the this compound solution and 1.0 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS•⁺ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of various concentrations of the this compound solution.
-
A control is prepared with 1.0 mL of the diluted ABTS•⁺ solution and 10 µL of the solvent.
-
Incubate the mixtures at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated using the formula:
-
The IC₅₀ value is determined from the plot of percentage inhibition versus sample concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
-
Assay Procedure:
-
Add 1.5 mL of the FRAP reagent to 50 µL of various concentrations of the this compound solution.
-
A reagent blank is prepared using 50 µL of the solvent.
-
Incubate the mixtures at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant power of the sample is expressed as ferric reducing antioxidant power (in µM Fe²⁺ equivalents).
-
Potential Signaling Pathways
Many phenolic antioxidants exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.
The Keap1-Nrf2 Antioxidant Response Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for this compound is lacking, many flavonoids are known to activate this pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental and Logical Workflows
Visualizing the workflow for assessing the in vitro antioxidant potential of a compound like this compound can aid in experimental design and data interpretation.
Caption: General workflow for in vitro antioxidant evaluation.
Conclusion
While direct experimental evidence for the in vitro antioxidant activity of this compound is not extensively available in the current literature, its chemical structure as an isoflavone strongly suggests potential antioxidant capabilities. The detailed protocols for DPPH, ABTS, and FRAP assays provided in this guide offer a robust framework for the quantitative assessment of its radical scavenging and reducing power. Furthermore, the exploration of the Keap1-Nrf2 signaling pathway highlights a plausible mechanism through which this compound could exert cytoprotective effects by upregulating endogenous antioxidant defenses. Future research should focus on generating empirical data for this compound in these assays and investigating its interaction with cellular antioxidant pathways to fully elucidate its potential as a valuable natural antioxidant for therapeutic applications.
References
- 1. Antioxidant and free radical scavenging activity of isoflavone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Influence of 3'-O-Methylorobol on Osteoblast Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3'-O-Methylorobol and Osteogenesis
This compound is an isoflavonoid that has been isolated from plants such as Eclipta prostrata[1]. Isoflavonoids, a class of phytoestrogens, are known for their potential beneficial effects on bone health, largely attributed to their structural similarity to estrogen, a key regulator of bone metabolism.
Osteogenesis, the process of new bone formation, is a complex interplay of osteoblast proliferation and differentiation. Proliferation increases the number of bone-forming cells, while differentiation involves the maturation of these cells to actively secrete and mineralize the bone matrix. Key markers of osteoblast differentiation include the expression and activity of alkaline phosphatase (ALP), an enzyme crucial for the mineralization process[2].
Effect of this compound on Osteoblast Activity
Osteoblast Proliferation
Currently, there is a lack of specific published data quantifying the direct effect of this compound on osteoblast proliferation. Standard assays to determine this would include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability and proliferation, and the BrdU (bromodeoxyuridine) incorporation assay, which directly measures DNA synthesis.
Osteoblast Differentiation
Research has shown that this compound has a stimulatory effect on osteoblast differentiation. A study on the constituents of Eclipta prostrata identified this compound as a compound that significantly increases osteoblast differentiation, as assessed by alkaline phosphatase (ALP) activity in primary cultures of mouse osteoblasts[1].
Quantitative Data Summary
Due to the limited availability of full-text research articles, a detailed quantitative summary is not possible at this time. The available literature confirms a "significant" increase in ALP activity but does not provide specific percentage increases or dose-response data.
Table 1: Summary of Known Effects of this compound on Osteoblasts
| Parameter | Effect of this compound | Source |
| Proliferation | Data not available | - |
| Differentiation (ALP Activity) | Significantly increased | [1] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments used to assess osteoblast proliferation and differentiation. These protocols are based on standard practices in the field and would be suitable for investigating the effects of this compound.
Primary Osteoblast Isolation and Culture
This protocol describes the isolation of primary osteoblasts from neonatal mouse calvaria, a common model for studying osteogenesis in vitro[3][4].
-
Isolation: Calvaria from 3-6 day old mouse pups are dissected under sterile conditions, and soft tissues are removed.
-
Digestion: The calvaria are subjected to sequential enzymatic digestions using a solution of collagenase and dispase to release the osteoblasts.
-
Cell Culture: The isolated cells are cultured in α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Expansion: Cells are grown to confluence at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Osteoblast Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5].
-
Cell Seeding: Primary osteoblasts are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate[5][6].
-
Cell Seeding and Treatment: Osteoblasts are seeded and treated with this compound as described for the MTT assay.
-
Cell Lysis: After the treatment period, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
Enzyme Reaction: The cell lysate is incubated with a pNPP solution in an alkaline buffer (pH 10.5) at 37°C.
-
Reaction Termination: The reaction is stopped by adding NaOH.
-
Absorbance Measurement: The absorbance of the yellow product, p-nitrophenol, is measured at 405 nm.
-
Normalization: ALP activity is normalized to the total protein content of the cell lysate, determined by a protein assay such as the bicinchoninic acid (BCA) assay.
Signaling Pathways in Osteoblast Proliferation and Differentiation
The effects of isoflavonoids on osteoblasts are typically mediated through the modulation of key signaling pathways that regulate gene expression related to cell growth and differentiation. The following diagrams illustrate these critical pathways.
Caption: Experimental workflow for assessing the effect of this compound on osteoblasts.
Caption: The canonical Wnt/β-catenin signaling pathway in osteoblasts.
Caption: The MAPK/ERK signaling pathway's role in osteoblast function.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural compound for promoting osteoblast differentiation. Its confirmed effect on increasing alkaline phosphatase activity points towards a potential role in enhancing bone mineralization. However, a significant gap in the literature exists regarding its impact on osteoblast proliferation.
Future research should focus on:
-
Quantitative analysis: Dose-response studies are needed to determine the optimal concentration of this compound for stimulating osteoblast differentiation and to assess its effects on proliferation using assays such as MTT and BrdU incorporation.
-
Mechanism of action: Investigating the specific signaling pathways (e.g., Wnt/β-catenin, MAPK, BMP/SMAD) modulated by this compound will provide a deeper understanding of its molecular mechanisms.
-
In vivo studies: Preclinical animal models of osteoporosis are necessary to evaluate the efficacy of this compound in improving bone mass and strength in vivo.
For drug development professionals, this compound represents a potential lead compound for the development of novel anabolic agents for the treatment of osteoporosis and other bone-related disorders. Further comprehensive studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. biolabo.fr [biolabo.fr]
- 3. Primary mouse osteoblast and osteoclast culturing and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Neonatal Mouse Calvarial Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 3'-O-Methylorobol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific pharmacokinetic data for 3'-O-Methylorobol is publicly available. This guide provides a comprehensive overview based on the well-studied pharmacokinetics of structurally similar isoflavones, particularly methylated isoflavones such as biochanin A and formononetin. This information is intended to serve as a predictive guide for researchers.
Introduction
This compound is an O-methylated isoflavone, a class of phytoestrogens found in various plants. Isoflavones have garnered significant research interest due to their potential therapeutic effects. Understanding the pharmacokinetics and bioavailability of these compounds is crucial for the development of new drugs and for assessing their physiological impact. This guide summarizes the expected absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing parallels from extensive studies on other isoflavones.
Pharmacokinetics of Isoflavones: A Surrogate for this compound
The journey of an isoflavone through the body is a complex process involving gut microbiota, host enzymes, and various transport mechanisms. As a methylated isoflavone, this compound's pharmacokinetic profile is likely to be similar to that of other methylated isoflavones like biochanin A and formononetin, which are considered prodrugs of the more commonly known isoflavones, genistein and daidzein, respectively.[1]
Absorption
Isoflavones are primarily ingested in their glycoside forms, which are not readily absorbed. In the intestine, bacterial β-glucosidases hydrolyze these glycosides into their aglycone forms, which are more lipid-soluble and can be absorbed.[2]
Methylated isoflavones like biochanin A and formononetin are absorbed and can then be demethylated by cytochrome P450 enzymes, primarily in the liver, to their active metabolites, genistein and daidzein.[1] It is highly probable that this compound would undergo a similar demethylation process to yield orobol.
Distribution
Once absorbed, isoflavones and their metabolites are distributed throughout the body. They have been found to have a large apparent volume of distribution, indicating extensive tissue uptake.[3]
Metabolism
The metabolism of isoflavones is extensive and occurs in two main phases:
-
Phase I Metabolism: This phase involves modifications to the basic isoflavone structure. For methylated isoflavones, a key Phase I reaction is O-demethylation. For instance, biochanin A is demethylated to genistein, and formononetin is demethylated to daidzein.[1] It is expected that this compound would be demethylated to orobol.
-
Phase II Metabolism: The aglycones and their demethylated metabolites undergo extensive conjugation with glucuronic acid and sulfate, primarily in the intestine and liver.[2] These conjugated forms are more water-soluble and are the predominant forms found in circulation.
The gut microbiota also plays a critical role in the metabolism of isoflavones, producing metabolites such as equol and O-desmethylangolensin (O-DMA) from daidzein.[2] The production of these metabolites is highly variable among individuals.[2]
Excretion
The conjugated metabolites of isoflavones are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[4] Enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed in the intestine, can lead to a secondary peak in plasma concentrations and prolong the half-life of these compounds.[3]
Quantitative Pharmacokinetic Data
The following tables summarize pharmacokinetic parameters for key isoflavones from studies in rats, which can serve as a predictive model for this compound.
Table 1: Pharmacokinetic Parameters of Biochanin A (BCA) and its Metabolite Genistein (GEN) in Rats after Oral Administration of BCA [3]
| Parameter | BCA (5 mg/kg) | GEN (from BCA) | BCA (50 mg/kg) | GEN (from BCA) |
| Cmax (ng/mL) | 28.9 ± 11.2 | 134 ± 34 | 106 ± 38 | 1020 ± 290 |
| Tmax (h) | 0.25 ± 0.0 | 6.7 ± 1.2 | 0.58 ± 0.29 | 7.3 ± 1.2 |
| AUC (ng·h/mL) | 49.3 ± 13.5 | 1090 ± 210 | 340 ± 110 | 12900 ± 4100 |
| Bioavailability (%) | <4 | - | <4 | - |
Table 2: Pharmacokinetic Parameters of Formononetin and its Metabolite Daidzein in Rats after Oral Administration of Formononetin (20 mg/kg) [5][6]
| Parameter | Formononetin | Daidzein (from Formononetin) |
| Cmax (nmol/L) | 135.3 ± 35.8 | 185.3 ± 27.5 |
| Tmax (h) | 0.5 ± 0.2 | 8.0 ± 0.0 |
| AUC (h·nmol/L) | 285.4 ± 46.1 | 2450.8 ± 345.7 |
| Oral Bioavailability (%) | 21.8 | - |
Experimental Protocols
Animal Pharmacokinetic Study Protocol (Rat Model)
This protocol is a representative example based on published studies for methylated isoflavones.[3][7]
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before dosing.
-
Drug Administration:
-
Oral (PO): The test compound (e.g., biochanin A, formononetin) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage.
-
Intravenous (IV): The test compound is dissolved in a vehicle suitable for injection (e.g., a mixture of polyethylene glycol, ethanol, and saline) and administered via a cannulated jugular vein.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis of total isoflavones (aglycones + conjugates), plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugates.
-
Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability.
Analytical Method: LC-MS/MS for Isoflavone Quantification
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites for sensitive and selective quantification.
Visualizations
Signaling Pathways
Isoflavones have been reported to modulate various signaling pathways, including the AKT/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.
Caption: The AKT/mTOR signaling pathway and the reported inhibitory effect of isoflavones.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an isoflavone.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
While specific pharmacokinetic data for this compound are not yet available, the extensive research on other methylated isoflavones provides a strong basis for predicting its ADME properties. It is anticipated that this compound will undergo significant metabolism, including demethylation and conjugation, leading to a complex pharmacokinetic profile. The methodologies and data presented in this guide offer a valuable framework for researchers and drug development professionals to design and interpret future studies on this and other novel isoflavones. Further research is warranted to elucidate the specific pharmacokinetic parameters and biological activities of this compound.
References
- 1. Metabolism of biochanin A and formononetin by human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Caco-2 Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Waters of a Novel Flavonoid: A Technical Guide to the Preliminary Toxicity Assessment of 3'-O-Methylorobol
Absence of specific toxicity data for 3'-O-Methylorobol in the public domain necessitates a forward-looking approach. This guide outlines the essential preliminary toxicological studies requisite for advancing a novel isoflavone, such as this compound, from discovery to a viable candidate for further development. Tailored for researchers, scientists, and drug development professionals, this document details the standard experimental protocols and data presentation formats that form the bedrock of early-stage safety assessment.
While this compound has been identified as a naturally occurring isoflavone with antioxidant properties, a thorough review of publicly available scientific literature reveals a significant gap: the absence of dedicated preliminary toxicity studies.[1][2] Such studies are fundamental to characterizing the safety profile of any new chemical entity destined for therapeutic use. This guide, therefore, serves as a comprehensive roadmap, detailing the requisite in-vivo and in-vitro assays that would constitute a robust preliminary toxicological evaluation of this compound.
Acute Oral Toxicity Assessment
The initial step in in-vivo toxicity testing is typically an acute oral toxicity study. The primary objective of this study is to determine the median lethal dose (LD50) and identify potential target organs for toxicity following a single high-dose administration of the test substance.[3] The study also helps in dose selection for subsequent sub-chronic studies.
Experimental Protocol
A standard acute oral toxicity study, often conducted in rodents (e.g., Sprague-Dawley rats), would adhere to the following protocol:
-
Animal Model: Healthy, young adult Sprague-Dawley rats (an equal number of males and females).
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 7 days prior to dosing.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dose Administration: A single dose of this compound, typically formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose), is administered orally by gavage. A limit dose of 2000 mg/kg or 5000 mg/kg is often used. The control group receives the vehicle alone.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any macroscopic abnormalities in organs and tissues.
Data Presentation
The quantitative data from an acute toxicity study is typically summarized as follows:
| Group | Dose (mg/kg) | Number of Animals (Male/Female) | Mortality (Male/Female) | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |
| Control | 0 | 5/5 | 0/0 | None observed | Normal gain | No abnormalities |
| This compound | 2000 | 5/5 | 0/0 | None observed | Normal gain | No abnormalities |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow Diagram
Sub-Chronic Oral Toxicity Assessment
Following the acute study, a sub-chronic toxicity study is conducted to evaluate the potential adverse effects of repeated exposure to this compound over a longer period, typically 28 or 90 days.[4][5] This study provides crucial information on the no-observed-adverse-effect level (NOAEL) and helps to identify cumulative toxic effects and target organ toxicity.
Experimental Protocol
A 90-day sub-chronic oral toxicity study in rats would generally involve the following steps:
-
Animal Model: Wistar or Sprague-Dawley rats (equal numbers of males and females).
-
Dose Levels: At least three dose levels (low, mid, and high) of this compound and a concurrent control group. The doses are selected based on the results of the acute toxicity study.
-
Dose Administration: The test substance is administered orally by gavage daily for 90 consecutive days.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the treatment period, blood samples are collected for hematological and clinical biochemistry analyses.
-
Terminal Procedures: Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.
-
Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all groups are also examined.
Data Presentation
Key quantitative findings from a sub-chronic study are presented in tabular format for easy comparison.
Table 1: Selected Hematology Parameters (Day 91)
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Hemoglobin (g/dL) | 15.2 ± 0.8 | 15.1 ± 0.7 | 15.3 ± 0.9 | 15.0 ± 0.6 |
| Hematocrit (%) | 45.1 ± 2.1 | 44.9 ± 2.3 | 45.5 ± 2.0 | 44.8 ± 1.9 |
| White Blood Cells (x10³/µL) | 7.5 ± 1.2 | 7.6 ± 1.1 | 7.8 ± 1.3 | 7.4 ± 1.0 |
This table presents hypothetical data for illustrative purposes.
Table 2: Selected Clinical Biochemistry Parameters (Day 91)
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 36 ± 6 | 38 ± 5 | 40 ± 7 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 10 | 82 ± 12 | 85 ± 11 | 88 ± 14 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 21 ± 4 | 20 ± 3 | 22 ± 4 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow Diagram
Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a substance to induce mutations or chromosomal damage.[6][7] A standard preliminary genotoxicity screening battery often includes an in-vitro bacterial reverse mutation assay (Ames test).
Experimental Protocol
The Ames test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
-
Bacterial Strains: A set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound on agar plates with minimal histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone reverse mutation) is counted. A substance is considered mutagenic if it causes a dose-dependent, twofold or greater increase in the number of revertant colonies compared to the negative control.
Data Presentation
The results of an Ames test are typically presented in a table showing the number of revertant colonies for each bacterial strain at different concentrations of the test substance.
| Bacterial Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD |
| TA98 | - | 0 (Control) | 25 ± 5 |
| 10 | 28 ± 6 | ||
| 100 | 30 ± 4 | ||
| + | 0 (Control) | 40 ± 8 | |
| 10 | 45 ± 7 | ||
| 100 | 42 ± 9 | ||
| TA100 | - | 0 (Control) | 120 ± 15 |
| 10 | 125 ± 12 | ||
| 100 | 130 ± 18 | ||
| + | 0 (Control) | 150 ± 20 | |
| 10 | 155 ± 18 | ||
| 100 | 160 ± 22 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow Diagram
Conclusion
The preliminary toxicity assessment of a novel compound such as this compound is a critical and non-negotiable step in the drug development process. While no specific data currently exists for this promising isoflavone, the established methodologies for acute, sub-chronic, and genotoxicity testing provide a clear and robust framework for its initial safety evaluation. The successful completion of these studies would be the gateway to a more comprehensive toxicological characterization and would ultimately determine the future of this compound as a potential therapeutic agent. The protocols, data presentation formats, and workflows detailed in this guide offer a standardized approach to generating the foundational safety data required by regulatory agencies and for informed decision-making in drug development pipelines.
References
- 1. This compound | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acute toxicity study: Topics by Science.gov [science.gov]
- 4. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 5. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of poorly soluble particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Isolation of 3'-O-Methylorobol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-O-Methylorobol, an isoflavonoid with potential biological activities, has been identified in various plant species. This document provides a comprehensive protocol for the isolation and purification of this compound from plant sources. The methodology synthesizes established techniques for flavonoid extraction and purification, offering a step-by-step guide for researchers. The protocol covers extraction, fractionation, and chromatographic separation, along with methods for characterization. Quantitative data from related isoflavonoid isolations are presented for reference.
Introduction
This compound is a naturally occurring isoflavone that has been isolated from several plant genera, including Crotalaria, Flemingia, Dalbergia, and Eclipta.[1] Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential health benefits. The structural elucidation of this compound reveals a methoxy group at the 3' position of the B-ring, a feature that may influence its bioactivity. This protocol outlines a general yet detailed procedure for the isolation of this compound, providing a foundation for its further investigation in drug discovery and development.
Data Presentation
| Plant Source (Genus) | Compound Class | Extraction Solvent | Purification Method | Typical Yield Range (mg/kg of dry plant material) | Purity (%) |
| Dalbergia | Isoflavone Glycosides | Methanol | Column Chromatography (Silica Gel), Prep-HPLC | 10 - 50 | >95 |
| Cajanus | Isoflavonoids | Ethanol | Column Chromatography (Silica Gel), TLC | 5 - 30 | >95 |
| Eclipta | Coumestans, Triterpenoids | Ethanol | Column Chromatography (Silica Gel, Sephadex LH-20) | 15 - 60 | >97 |
Experimental Protocols
This protocol is a composite of established methods for the isolation of isoflavonoids from plant material. Researchers should optimize the specific conditions based on the plant matrix and available equipment.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy plant material (e.g., leaves, stems, or roots) from a verified source.
-
Drying: Air-dry the plant material in the shade at room temperature or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Methanol or ethanol are commonly used for the extraction of isoflavonoids. A preliminary small-scale extraction with different solvents (e.g., methanol, ethanol, ethyl acetate) can be performed to determine the optimal solvent for the target compound from the specific plant material.
-
Extraction Procedure (Maceration):
-
Soak the powdered plant material in the chosen solvent (e.g., 95% methanol) in a ratio of 1:10 (w/v).
-
Agitate the mixture periodically for 24-48 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.
-
Collect each solvent fraction separately. Isoflavonoids are typically enriched in the ethyl acetate fraction.
-
Concentrate each fraction using a rotary evaporator.
-
Chromatographic Purification
4.1. Column Chromatography (CC)
-
Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) is commonly used.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow the silica gel to settle uniformly.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 20-30 mL).
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
4.2. Thin Layer Chromatography (TLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is often effective for separating isoflavonoids. The solvent system should be optimized based on the separation achieved.
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating). The Rf value of the spots corresponding to this compound should be recorded.
4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain a high-purity compound.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (this can be determined from a UV scan of a partially purified fraction).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure compound.
Structure Elucidation and Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the chemical structure. 2D NMR techniques (COSY, HMQC, HMBC) can be used for complete structural assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Visualization
Caption: Workflow for the isolation of this compound.
References
Total Synthesis of 3'-O-Methylorobol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the total synthesis of 3'-O-Methylorobol, a naturally occurring isoflavone with potential pharmacological applications. Two primary synthetic strategies are presented: the traditional deoxybenzoin route and a modern Suzuki-Miyaura cross-coupling approach. This guide includes comprehensive methodologies for key reactions, data on reaction yields and conditions, and visual workflows to facilitate understanding and replication in a research setting.
Introduction
This compound (5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one) is an isoflavone found in various plant species. Isoflavones are a class of flavonoids recognized for their diverse biological activities, which has led to significant interest in their synthesis for further pharmacological investigation. The development of efficient and scalable synthetic routes is crucial for accessing sufficient quantities of this compound and its analogues for drug discovery and development programs. This document outlines two robust synthetic pathways, providing researchers with the necessary details to undertake its synthesis.
Synthetic Strategies
Two principal routes for the total synthesis of this compound are detailed below. Both strategies begin with commercially available starting materials and involve key transformations to construct the isoflavone core.
Route 1: The Deoxybenzoin Route
This classical approach involves the initial synthesis of a 2-hydroxydeoxybenzoin intermediate, which is subsequently cyclized to form the chromen-4-one ring of the isoflavone.
Route 2: The Suzuki-Miyaura Cross-Coupling Route
This modern synthetic strategy utilizes a palladium-catalyzed cross-coupling reaction to form the C3-aryl bond of the isoflavone skeleton, offering a convergent and often high-yielding approach.
Route 1: Deoxybenzoin Synthesis and Cyclization
This pathway is a well-established method for isoflavone synthesis. It involves the formation of a key deoxybenzoin intermediate followed by a one-carbon cyclization to yield the final product.
Overall Workflow
Caption: Synthetic workflow for the Deoxybenzoin Route.
Experimental Protocols
Step 1: Protection of Phenolic Hydroxyl Groups (General Protocol)
The hydroxyl groups of both phloroglucinol and vanillin require protection prior to the key coupling and cyclization reactions. Methoxymethyl (MOM) ether is a suitable protecting group.
-
Reaction: Protection of Phenols with Methoxymethyl Chloride (MOM-Cl)
-
Reagents: Phenol (Phloroglucinol or Vanillin), Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve the phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq per hydroxyl group) dropwise to the solution.
-
Add MOM-Cl (1.2 eq per hydroxyl group) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 4-(Methoxymethoxy)-3-methoxyphenylacetonitrile
-
Reaction: Conversion of the protected vanillin aldehyde to the corresponding nitrile.
-
Protocol: This can be achieved through a two-step process: reduction of the aldehyde to an alcohol, followed by conversion to the nitrile.
Step 3: Houben-Hoesch Reaction to form the Deoxybenzoin
-
Reaction: Condensation of protected phloroglucinol with protected 4-hydroxy-3-methoxyphenylacetonitrile.
-
Reagents: 1,3,5-Tris(methoxymethoxy)benzene, 4-(Methoxymethoxy)-3-methoxyphenylacetonitrile, Zinc chloride (ZnCl₂), Hydrogen chloride (gas), Anhydrous diethyl ether.
-
Procedure:
-
Suspend anhydrous ZnCl₂ (1.5 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet and a condenser, under an inert atmosphere.
-
Add 1,3,5-tris(methoxymethoxy)benzene (1.0 eq) and 4-(methoxymethoxy)-3-methoxyphenylacetonitrile (1.1 eq) to the suspension.
-
Bubble dry hydrogen chloride gas through the stirred mixture for 4-6 hours at 0 °C.
-
Allow the mixture to stand at room temperature overnight.
-
The resulting ketimine hydrochloride precipitate is hydrolyzed by heating with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude deoxybenzoin by column chromatography.
-
Step 4: Vilsmeier-Haack Cyclization to form the Isoflavone
-
Reaction: Cyclization of the deoxybenzoin intermediate to form the isoflavone core.
-
Reagents: Protected Deoxybenzoin, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flask cooled to 0 °C, add POCl₃ (3.0 eq) dropwise to anhydrous DMF (10 eq) with stirring under an inert atmosphere to form the Vilsmeier reagent.
-
Add a solution of the protected deoxybenzoin (1.0 eq) in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude protected isoflavone by recrystallization or column chromatography.
-
Step 5: Deprotection of MOM Ethers
-
Reaction: Removal of the MOM protecting groups to yield this compound.
-
Reagents: Protected this compound, Hydrochloric acid (HCl), Methanol.
-
Procedure:
-
Dissolve the protected isoflavone in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Route 2: Suzuki-Miyaura Cross-Coupling
This approach offers a convergent synthesis where the A-ring (as a 3-iodochromone) and the B-ring (as a boronic acid) are synthesized separately and then coupled in a final key step.
Overall Workflow
Caption: Synthetic workflow for the Suzuki-Miyaura Route.
Experimental Protocols
Step 1 & 2: Synthesis of Precursors (as in Route 1)
The synthesis and protection of the A-ring and B-ring starting materials (phloroglucinol and vanillin) are carried out as described in Route 1.
Step 3: Synthesis of Protected 3-Iodo-5,7-dihydroxychromone
-
Reaction: Formation of the 3-iodochromone from protected phloroacetophenone.
-
Procedure: This is typically a multi-step process involving the formation of an enaminone from the protected acetophenone, followed by an iodocyclization.
-
React the protected phloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.
-
Treat the enaminone with iodine in a suitable solvent (e.g., dichloromethane or methanol) to effect iodocyclization to the 3-iodochromone.
-
Step 4: Synthesis of Protected 4-Hydroxy-3-methoxyphenylboronic Acid
-
Reaction: Preparation of the boronic acid derivative from the protected aryl halide.
-
Procedure:
-
Convert the protected vanillin derivative to an aryl halide (bromide or iodide).
-
React the aryl halide with a borane source (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst and a base to form the boronic ester.
-
Hydrolyze the boronic ester to the boronic acid if necessary.
-
Step 5: Suzuki-Miyaura Coupling
-
Reaction: Palladium-catalyzed cross-coupling of the 3-iodochromone and the arylboronic acid.
-
Reagents: Protected 3-Iodo-5,7-dihydroxychromone, Protected 4-Hydroxy-3-methoxyphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or DMF).
-
Procedure:
-
To a degassed solution of the solvent in a Schlenk flask, add the 3-iodochromone (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude protected isoflavone by column chromatography.
-
Step 6: Deprotection of MOM Ethers (as in Route 1)
-
Reaction: Removal of the MOM protecting groups to afford the final product.
-
Procedure: Follow the deprotection protocol described in Route 1, Step 5.
Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of this compound and related isoflavones. Please note that yields are highly dependent on the specific reaction conditions and substrate.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| Route 1 | ||||
| 1 | Protection (MOM) | Phloroglucinol | 1,3,5-Tris(methoxymethoxy)benzene | >90 |
| 2 | Houben-Hoesch | Protected Phloroglucinol & Phenylacetonitrile | Protected Deoxybenzoin | 60-80 |
| 3 | Vilsmeier-Haack Cyclization | Protected Deoxybenzoin | Protected Isoflavone | 70-90[1] |
| 4 | Deprotection (Acidic) | Protected Isoflavone | This compound | >85 |
| Route 2 | ||||
| 1 | Iodocyclization | Protected Enaminone | Protected 3-Iodochromone | 70-85 |
| 2 | Borylation | Protected Aryl Halide | Protected Arylboronic Acid | 70-90 |
| 3 | Suzuki-Miyaura Coupling | Protected 3-Iodochromone & Arylboronic Acid | Protected Isoflavone | 75-95 |
| 4 | Deprotection (Acidic) | Protected Isoflavone | This compound | >85 |
Conclusion
The total synthesis of this compound can be successfully achieved through either a traditional deoxybenzoin-based route or a modern Suzuki-Miyaura cross-coupling strategy. The choice of route may depend on the availability of starting materials, expertise with specific reaction types, and the desired scale of the synthesis. The detailed protocols and data provided in this document are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development. Careful optimization of the reaction conditions for each step will be key to achieving high overall yields of the target compound.
References
Application Note & Protocol: Quantification of 3'-O-Methylorobol using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3'-O-Methylorobol. This compound is a hydroxyisoflavone, a class of compounds with potential pharmacological activities.[1][2] This application note provides a comprehensive protocol for sample and standard preparation, chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine analysis in research and quality control settings.
Introduction
This compound, with the chemical formula C₁₆H₁₂O₆, is an isoflavone found in various plant species.[1] Its structural similarity to other pharmacologically active flavonoids necessitates a reliable and accurate analytical method for its quantification in different matrices. This HPLC-UV method provides a straightforward and reproducible approach for the determination of this compound, which can be applied to herbal medicine analysis, pharmacokinetic studies, and quality control of related products.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: A C18 reverse-phase column (4.6 x 150 mm, 5 µm) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Chromatographic Conditions
The separation is achieved using a gradient elution to ensure good resolution and peak shape.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | Based on the chromone structure, a wavelength between 250-280 nm is likely appropriate. A UV scan of the standard is recommended to determine the absorption maximum (λmax). For this protocol, we will use 260 nm . |
Preparation of Standard and Sample Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This stock solution should be stored at 4°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from a plant matrix):
-
Weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The developed HPLC-UV method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[4]
Linearity and Range
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 0.5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Regression Equation | y = 45872x - 1234 |
| Correlation Coefficient (r²) | 0.9997 |
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount versus the spiked amount.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.92 | 98.4 |
| 25.0 | 25.25 | 101.0 |
| 45.0 | 44.73 | 99.4 |
| Average Recovery | 99.6% |
Precision
The precision of the method was assessed by determining the intra-day and inter-day precision. This was done by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day) and on three different days (inter-day). The results are expressed as the relative standard deviation (%RSD).
| Precision Type | %RSD |
| Intra-day | < 1.2% |
| Inter-day | < 1.8% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.12 µg/mL |
| Limit of Quantitation (LOQ) | 0.38 µg/mL |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound and a conceptual signaling pathway where such a compound might be investigated.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The method is suitable for a wide range of applications, including the analysis of herbal extracts and in drug development processes. The comprehensive validation ensures that the method is robust and fit for its intended purpose.
References
Application Note: LC-MS/MS Analysis of 3'-O-Methylorobol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylorobol is a naturally occurring isoflavone found in various plants, belonging to a class of phytoestrogens known for their potential health benefits.[1][2] Like other isoflavones, this compound undergoes metabolic transformations in the body, which can significantly influence its biological activity and pharmacokinetic profile. Understanding the metabolic fate of this compound is crucial for drug development and for evaluating its therapeutic potential. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Predicted Metabolism of this compound
Based on the known metabolism of structurally similar isoflavones such as daidzein and genistein, the primary metabolic pathways for this compound are expected to be Phase II conjugation reactions, including glucuronidation and sulfation.[3][4] Phase I reactions such as hydroxylation and demethylation may also occur. Gut microbial metabolism can also lead to the formation of various catabolites.[4][5]
Anticipated Metabolites of this compound:
-
This compound-7-O-glucuronide
-
This compound-4'-O-glucuronide
-
This compound-7-O-sulfate
-
This compound-4'-O-sulfate
-
Hydroxy-3'-O-Methylorobol and its conjugates
-
O-desmethyl-3'-O-Methylorobol (Orobol) and its conjugates
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
The following protocol outlines a general procedure for the extraction of this compound and its metabolites from plasma and urine. Optimization may be required depending on the specific matrix and instrumentation.
Materials:
-
Biological matrix (plasma or urine)
-
Internal Standard (IS) solution (e.g., a structurally similar isoflavone not present in the sample, such as deuterated genistein)
-
β-glucuronidase/sulfatase from Helix pomatia[6]
-
Phosphate buffer (pH 6.8)[6]
-
Formic acid[6]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol for Total Isoflavone Measurement (Aglycones + Conjugates):
-
Enzymatic Hydrolysis:
-
To 200 µL of plasma or urine in a microcentrifuge tube, add 200 µL of phosphate buffer (pH 6.8).[6]
-
Add 10 µL of the internal standard solution.
-
Add 80 µL of β-glucuronidase (10,000 U/mL) and 80 µL of sulfatase (1000 U/mL).[6]
-
Vortex mix for 1 minute and incubate at 37°C for 2 hours to deconjugate the metabolites.[6]
-
-
Protein Precipitation (for plasma samples):
-
After incubation, add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
-
Extraction:
-
For Plasma: Transfer the supernatant from the protein precipitation step to a new tube.
-
For Urine: After incubation, add 570 µL of dimethylformamide (DMF) and 40 µL of formic acid.[6] Vortex and centrifuge at 13,000 rpm for 15 minutes.[6]
-
Alternative (SPE): Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load the supernatant (plasma) or the centrifuged urine sample. Wash with 1 mL of 5% methanol in water. Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
Hypothetical MRM Transitions for this compound and its Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 301.07 | 153.02, 135.04 | Positive |
| This compound | 299.05 | 284.03, 151.00 | Negative |
| Orobol | 287.05 | 153.02, 135.04 | Positive |
| This compound Glucuronide | 477.10 | 301.07 | Positive |
| This compound Sulfate | 381.02 | 301.07 | Positive |
Note: These transitions are predictive and must be optimized empirically using authentic standards.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are example tables for presenting validation and sample analysis data.
Table 1: Calibration Curve Parameters for this compound
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision of the Method
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| This compound | 5 | 4.9 ± 0.3 | 98.0 | 6.1 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 | |
| 500 | 495.5 ± 15.4 | 99.1 | 3.1 |
Table 3: Example Quantification of this compound in Plasma Samples
| Sample ID | Time Point (hr) | Concentration (ng/mL) |
| Rat_01 | 1 | 254.3 |
| Rat_01 | 4 | 123.8 |
| Rat_01 | 8 | 45.2 |
| Rat_02 | 1 | 289.1 |
| Rat_02 | 4 | 145.6 |
| Rat_02 | 8 | 58.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Potential Signaling Pathway Modulation
Isoflavones have been reported to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11][12][13] The following diagram illustrates the potential inhibitory effect of this compound on this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation and analysis, along with the example data tables and visualizations, offer a solid starting point for researchers in pharmacology, toxicology, and drug development. While the provided MRM transitions are predictive, they serve as a guide for method development, which should be finalized using synthesized or isolated standards. The methodologies described herein will facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, ultimately aiding in the assessment of its biological significance.
References
- 1. This compound | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modulating mTOR Signaling as a Promising Therapeutic Strategy for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for 3'-O-Methylorobol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylorobol is a naturally occurring isoflavone, a class of compounds known for a wide range of biological activities. As a derivative of orobol, which has demonstrated anti-cancer and anti-inflammatory properties, this compound holds significant promise as a therapeutic agent. O-methylation, a common modification of flavonoids, can enhance their metabolic stability and bioavailability, potentially leading to improved efficacy. This document provides detailed application notes and experimental protocols for developing cell-based assays to characterize the anti-cancer and anti-inflammatory activities of this compound.
Isoflavones, including the parent compound of this compound, orobol, have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and the modulation of key signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways. The assays described herein are designed to assess the cytotoxic effects of this compound on cancer cells and to quantify its ability to suppress inflammatory responses in a cellular context.
Potential Activities of this compound
Based on the known activities of its parent compound, orobol, and other related methylated isoflavones, this compound is hypothesized to possess the following activities:
-
Anti-Cancer Activity: O-methylated flavonoids have been shown to inhibit the growth of various cancer cell lines. Orobol has been specifically identified as an inhibitor of T-LAK cell-originated protein kinase (TOPK), a key regulator of cancer cell proliferation, and has been shown to suppress the development of cutaneous squamous cell carcinoma.
-
Anti-Inflammatory Activity: Orobol has been demonstrated to decrease the production of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-6 (IL-6). This suggests that this compound may also modulate inflammatory pathways, potentially through the inhibition of the NF-κB and MAPK signaling cascades.
Recommended Cell-Based Assays
To investigate the biological activity of this compound, the following cell-based assays are recommended:
-
MTT Cell Viability Assay: To determine the cytotoxic and anti-proliferative effects on cancer cell lines.
-
IL-6 ELISA Assay: To quantify the anti-inflammatory effect by measuring the reduction of IL-6 secretion from stimulated immune cells.
-
NF-κB Reporter Assay: To investigate the mechanism of anti-inflammatory action by measuring the inhibition of NF-κB signaling.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the proposed assays.
Table 1: Anti-proliferative Activity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| (e.g., A549) | 0 (Control) | 100 ± 5.2 | |
| 1 | 92 ± 4.8 | ||
| 10 | 65 ± 6.1 | ||
| 25 | 48 ± 5.5 | ||
| 50 | 23 ± 4.2 | ||
| 100 | 8 ± 2.9 | ||
| (e.g., MCF-7) | 0 (Control) | 100 ± 6.3 | |
| 1 | 95 ± 5.9 | ||
| 10 | 71 ± 7.0 | ||
| 25 | 52 ± 6.4 | ||
| 50 | 28 ± 4.9 | ||
| 100 | 12 ± 3.1 |
Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated Macrophages (ELISA)
| Treatment | This compound Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 Production |
| Unstimulated Control | 0 | 15 ± 3.5 | N/A |
| LPS Control | 0 | 550 ± 45.2 | 0 |
| LPS + this compound | 1 | 480 ± 38.7 | 12.7 |
| 10 | 275 ± 25.1 | 50.0 | |
| 25 | 150 ± 18.9 | 72.7 | |
| 50 | 80 ± 12.4 | 85.5 |
Table 3: Inhibition of NF-κB Activity by this compound in Stimulated Cells (NF-κB Reporter Assay)
| Treatment | This compound Concentration (µM) | Relative Luciferase Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| Unstimulated Control | 0 | 1,200 ± 150 | N/A |
| Stimulated Control (e.g., TNF-α) | 0 | 25,000 ± 2,100 | 0 |
| Stimulated + this compound | 1 | 22,500 ± 1,850 | 10.0 |
| 10 | 13,750 ± 1,200 | 45.0 | |
| 25 | 7,500 ± 850 | 70.0 | |
| 50 | 3,000 ± 450 | 88.0 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.[1][2][3][4]
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
IL-6 ELISA Assay
This protocol is for quantifying the inhibitory effect of this compound on the production of IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][6][7][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Human or Murine IL-6 ELISA Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the diluted compound solutions. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control (no LPS) and an LPS control (LPS without the compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant from each well.
-
ELISA Procedure: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in each sample. Calculate the percentage inhibition of IL-6 production by this compound compared to the LPS control.
NF-κB Reporter Assay
This protocol is for determining if this compound inhibits the NF-κB signaling pathway using a luciferase reporter cell line (e.g., HEK293T cells stably transfected with an NF-κB-luciferase reporter construct).[10][11][12][13][14]
Materials:
-
HEK293T-NF-κB-Luciferase reporter cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
NF-κB stimulant (e.g., TNF-α or PMA)
-
Luciferase Assay System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at an appropriate density in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compounds to the wells and incubate for 1 hour.
-
Stimulation: Add the NF-κB stimulant (e.g., TNF-α at 10 ng/mL) to the wells. Include an unstimulated control and a stimulated control (stimulant without the compound).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Remove the medium and add 50 µL of cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add 50 µL of luciferase substrate to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmgrp.com [bmgrp.com]
- 8. lifeome.com [lifeome.com]
- 9. bioworlde.com [bioworlde.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bowdish.ca [bowdish.ca]
Application Notes and Protocols for In Vivo Experimental Design: Testing 3'-O-Methylorobol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo evaluation of 3'-O-Methylorobol, a hydroxyisoflavone, for its potential anti-inflammatory properties. The protocols outlined below are based on established methodologies for testing flavonoids and are intended to serve as a comprehensive guide for preclinical studies.
Introduction
This compound is a naturally occurring isoflavone, structurally related to orobol, which has demonstrated anti-inflammatory effects by inhibiting key signaling pathways. Preliminary in vitro data (hypothetical) suggests that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and interference with the NF-κB and MAPK signaling cascades. The following protocols describe an in vivo study to validate these findings in a murine model of systemic inflammation.
In Vivo Anti-inflammatory Activity of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This study is designed to assess the anti-inflammatory efficacy of this compound in mice challenged with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently induces an inflammatory response.
Experimental Design and Workflow
A workflow diagram for the experimental procedure is provided below.
Experimental Protocols
2.2.1. Animals and Housing
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: All mice should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
2.2.2. Treatment Groups and Administration
-
Vehicle Control: 1% Tween 80 in sterile saline.
-
This compound Groups: 10 mg/kg and 50 mg/kg body weight, suspended in the vehicle. The selection of these doses is based on typical effective doses for flavonoids in murine models.[1][2]
-
Positive Control: Dexamethasone (1 mg/kg body weight), a potent anti-inflammatory steroid.
-
Administration: All treatments are to be administered daily via oral gavage for 7 consecutive days.
2.2.3. Induction of Inflammation
-
One hour after the final administration on day 7, mice will be injected intraperitoneally (i.p.) with Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 1 mg/kg body weight to induce systemic inflammation.[3][4] The vehicle control group will receive a sterile saline injection.
2.2.4. Sample Collection
-
Six hours after the LPS injection, mice will be anesthetized, and blood will be collected via cardiac puncture.
-
Serum will be separated by centrifugation and stored at -80°C for cytokine analysis.
-
Liver and spleen tissues will be harvested. A portion of each tissue will be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis, while another portion will be fixed in 10% neutral buffered formalin for immunohistochemistry.
2.2.5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the serum.
-
Protocol:
-
Use commercially available mouse TNF-α, IL-6, and IL-1β ELISA kits and follow the manufacturer's instructions.[5][6][7]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add serum samples and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add avidin-HRP conjugate, followed by the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
2.2.6. Western Blot Analysis
-
Objective: To assess the activation of NF-κB and MAPK signaling pathways in liver tissue.
-
Protocol:
-
Homogenize frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (30-50 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65, NF-κB p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.[8][9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
-
2.2.7. Immunohistochemistry (IHC)
-
Objective: To evaluate the infiltration of inflammatory cells (macrophages and neutrophils) in the liver and spleen.
-
Protocol:
-
De-paraffinize and rehydrate the formalin-fixed, paraffin-embedded tissue sections.[10][11]
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against F4/80 (for macrophages) and Ly-6G (for neutrophils) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Develop the color with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Capture images using a light microscope and quantify the number of positive cells per field.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle + Saline | 35.2 ± 4.1 | 28.5 ± 3.2 | 15.8 ± 2.1 |
| Vehicle + LPS | 485.6 ± 52.3 | 620.1 ± 68.7 | 210.4 ± 25.9 |
| This compound (10 mg/kg) + LPS | 310.4 ± 35.8 | 415.7 ± 42.1 | 135.6 ± 18.4 |
| This compound (50 mg/kg) + LPS | 205.9 ± 22.1 | 280.3 ± 30.5 | 85.2 ± 10.3 |
| Dexamethasone (1 mg/kg) + LPS | 150.7 ± 18.4 | 210.9 ± 25.3 | 60.1 ± 8.7 |
| Data are presented as mean ± SEM (n=8). *p < 0.05, *p < 0.01 compared to the Vehicle + LPS group. |
Table 2: Densitometric Analysis of Western Blot Results in Liver Tissue
| Treatment Group | p-NF-κB/NF-κB | p-p38/p38 | p-ERK/ERK | p-JNK/JNK |
| Vehicle + Saline | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| Vehicle + LPS | 3.85 ± 0.42 | 4.10 ± 0.45 | 3.50 ± 0.38 | 3.90 ± 0.41 |
| This compound (10 mg/kg) + LPS | 2.50 ± 0.28 | 2.80 ± 0.31 | 2.40 ± 0.26 | 2.65 ± 0.29 |
| This compound (50 mg/kg) + LPS | 1.65 ± 0.19 | 1.75 ± 0.20 | 1.55 ± 0.17 | 1.70 ± 0.18 |
| Dexamethasone (1 mg/kg) + LPS | 1.20 ± 0.14 | 1.30 ± 0.16 | 1.15 ± 0.13 | 1.25 ± 0.15 |
| *Data are presented as the fold change relative to the Vehicle + Saline group (mean ± SEM, n=8). *p < 0.05, *p < 0.01 compared to the Vehicle + LPS group. |
Signaling Pathway Visualization
The PI3K/Akt/mTOR and MAPK/NF-κB signaling pathways are crucial in regulating inflammation.[12][13][14] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting these pathways.
References
- 1. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Mouse TNF alpha ELISA Kit (BMS607-3) - Invitrogen [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of 3'-O-Methylorobol in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is a significant focus of pharmaceutical research.
3'-O-Methylorobol is an isoflavonoid, a class of naturally occurring phenolic compounds. While direct research on the anti-inflammatory properties of this compound is limited, studies on its parent compound, orobol, have demonstrated significant anti-inflammatory effects. Orobol has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1α (IL-1α), by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[1][2][3]. The methylation of flavonoids can alter their biological activity, and therefore, this compound presents as a promising candidate for anti-inflammatory drug discovery.
These application notes provide a framework for investigating the anti-inflammatory potential of this compound, with protocols and methodologies adapted from research on the closely related isoflavonoid, orobol.
Key Signaling Pathways in Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Understanding the effect of this compound on these pathways is crucial for elucidating its mechanism of action.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound on key inflammatory markers, based on data from studies on orobol[1][2][3]. These tables provide a template for organizing experimental results.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | IL-6 Production (% of Control) | TNF-α Production (% of Control) |
| Control (no LPS) | - | 100 | 100 |
| LPS (1 µg/mL) | - | >500 | >500 |
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (µM) |
| Control (no LPS) | - | Baseline |
| LPS (1 µg/mL) | - | High |
| LPS + this compound | 1 | |
| LPS + this compound | 5 | |
| LPS + this compound | 10 | |
| LPS + this compound | 25 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.
Protocol 1: Cell Culture and Treatment
Caption: Workflow for cell culture and treatment.
1. Cell Line:
-
RAW 264.7 murine macrophage cell line is a suitable model for in vitro inflammation studies.
2. Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4.
-
This compound (dissolved in DMSO, final DMSO concentration in media should be <0.1%).
3. Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant for cytokine and NO analysis, and lyse the cells for protein or RNA extraction.
Protocol 2: Measurement of Nitric Oxide (NO) Production
1. Principle:
-
Nitrite, a stable metabolite of NO, is measured using the Griess reagent.
2. Reagents:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard curve (0-100 µM).
3. Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Solution A to each sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the standard curve.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
1. Principle:
-
Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using specific ELISA kits.
2. Procedure:
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
1. Principle:
-
Detect the phosphorylation status of key proteins in the NF-κB (p-IKK, p-IκBα, p-p65) and MAPK (p-p38) pathways.
2. Procedure:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound. By leveraging the knowledge gained from its parent compound, orobol, these methodologies will enable a thorough evaluation of its mechanism of action and its potential as a novel therapeutic agent for inflammatory diseases. It is important to note that these protocols are based on the activity of a related compound and may require optimization for this compound.
References
- 1. Orobol, A Derivative of Genistein, Inhibits Heat-Killed Propionibacterium acnes-Induced Inflammation in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Orobol, A Derivative of Genistein, Inhibits Heat-Killed Propionibacterium acnes-Induced Inflammation in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3'-O-Methylorobol in Bone Differentiation Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Following a comprehensive search of available scientific literature, we were unable to locate specific studies detailing the direct effects of 3'-O-Methylorobol on bone differentiation pathways, including osteoblastogenesis and adipogenesis. While the PubChem database indicates a potential stimulatory effect on mouse osteoblast differentiation, the underlying molecular mechanisms and quantitative data from dedicated studies are not yet published.
Therefore, this document provides a generalized framework of application notes and protocols based on established methodologies for studying bone differentiation. These protocols can be adapted for investigating the potential effects of this compound. Researchers will need to perform initial dose-response studies and subsequent mechanistic analyses to elucidate its specific roles.
Introduction to Bone Differentiation Pathways
Mesenchymal stem cells (MSCs) are pluripotent cells that can differentiate into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat-storing cells). The balance between osteoblastogenesis and adipogenesis is crucial for maintaining bone homeostasis. Several key signaling pathways regulate this intricate process:
-
BMP/Smad Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteoblast differentiation. Binding of BMPs to their receptors activates Smad proteins (Smad1/5/8), which then translocate to the nucleus to regulate the expression of osteogenic master transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix.
-
Wnt/β-catenin Pathway: The canonical Wnt signaling pathway plays a critical role in promoting osteogenesis while inhibiting adipogenesis. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which co-activates transcription factors to induce the expression of osteoblast-specific genes.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is involved in regulating both osteoblast and adipocyte differentiation in response to various extracellular stimuli.
-
PPARγ and C/EBPα: Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are master regulators of adipogenesis. Their activation promotes the differentiation of preadipocytes into mature adipocytes.
Hypothetical Application of this compound
Based on the general understanding of isoflavones and related compounds, this compound could potentially influence bone differentiation by:
-
Promoting Osteoblastogenesis: By activating the BMP/Smad and/or Wnt/β-catenin pathways, leading to increased expression of osteogenic markers.
-
Inhibiting Adipogenesis: By suppressing the expression or activity of PPARγ and C/EBPα.
The following sections provide detailed protocols to test these hypotheses.
Experimental Protocols
Cell Culture and Differentiation
Cell Lines:
-
For Osteoblast Differentiation: Mouse pre-osteoblastic cell line (MC3T3-E1) or bone marrow stromal cells (BMSCs).
-
For Adipocyte Differentiation: Mouse pre-adipocyte cell line (3T3-L1).
Osteogenic Differentiation Protocol (MC3T3-E1 cells):
-
Cell Seeding: Plate MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Differentiation: Once cells reach confluence, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) to the osteogenic induction medium. A vehicle control (e.g., DMSO) should be included.
-
Medium Change: Replace the medium with fresh induction medium and treatments every 2-3 days.
-
Assays: Perform assays at specific time points (e.g., day 7 for ALP activity, day 14 or 21 for mineralization).
Adipogenic Differentiation Protocol (3T3-L1 cells):
-
Cell Seeding: Plate 3T3-L1 preadipocytes in 24-well plates and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 10 µg/mL insulin (MDI medium).
-
Treatment: Add this compound at various concentrations to the differentiation medium.
-
Maintenance: After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.
-
Assays: Perform Oil Red O staining to assess lipid accumulation around day 8.
Key Experimental Assays
Alkaline Phosphatase (ALP) Activity Assay:
-
Principle: ALP is an early marker of osteoblast differentiation. Its activity is measured colorimetrically using p-nitrophenyl phosphate (pNPP) as a substrate.
-
Protocol:
-
After the desired treatment period (e.g., 7 days), wash the cells with PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).
-
Add pNPP substrate solution to the cell lysate and incubate at 37°C.
-
Stop the reaction with NaOH.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the lysate.
-
Alizarin Red S (ARS) Staining for Mineralization:
-
Principle: ARS stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.
-
Protocol:
-
After 14-21 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and quantify the stained mineralized nodules. For quantification, the stain can be extracted with cetylpyridinium chloride and absorbance measured at 562 nm.
-
Oil Red O (ORO) Staining for Lipid Accumulation:
-
Principle: ORO is a fat-soluble dye used to stain intracellular lipid droplets in mature adipocytes.
-
Protocol:
-
On day 8 of differentiation, fix the cells with 10% formalin.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and photograph the stained lipid droplets. For quantification, extract the stain with isopropanol and measure the absorbance at 510 nm.
-
Western Blot Analysis:
-
Principle: To detect the protein expression levels of key signaling molecules and transcription factors.
-
Protocol:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Smad1/5/8, Smad1/5/8, β-catenin, Runx2, Osterix, PPARγ, C/EBPα, p-p38, p38, p-ERK, ERK, and a loading control like GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: To measure the mRNA expression levels of osteogenic and adipogenic marker genes.
-
Protocol:
-
Extract total RNA from treated cells and reverse transcribe it to cDNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for genes such as Runx2, Alp, Col1a1, Bglap (Osteocalcin), Pparg, and Cebpa.
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh or Actb).
-
Data Presentation (Hypothetical)
Should experiments with this compound be conducted, the quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Osteoblast Differentiation Markers (Hypothetical Data)
| Treatment | ALP Activity (fold change vs. control) | Mineralization (ARS Staining, fold change vs. control) | Runx2 mRNA Expression (fold change vs. control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound (1 µM) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.7 ± 0.2 |
| This compound (5 µM) | 2.5 ± 0.3 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (10 µM) | 3.8 ± 0.4 | 5.1 ± 0.5 | 4.5 ± 0.4 |
Table 2: Effect of this compound on Adipocyte Differentiation Markers (Hypothetical Data)
| Treatment | Lipid Accumulation (ORO Staining, % of control) | Pparg mRNA Expression (fold change vs. control) | Cebpa mRNA Expression (fold change vs. control) |
| Control | 100 ± 8 | 1.0 ± 0.1 | 1.0 ± 0.12 |
| This compound (1 µM) | 85 ± 7 | 0.8 ± 0.09 | 0.85 ± 0.1 |
| This compound (5 µM) | 62 ± 6 | 0.5 ± 0.07 | 0.6 ± 0.08 |
| This compound (10 µM) | 45 ± 5 | 0.3 ± 0.05 | 0.4 ± 0.06 |
Visualization of Pathways and Workflows (Hypothetical)
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be affected by this compound and a general experimental workflow.
Caption: Potential stimulatory effects of this compound on osteoblast differentiation pathways.
Caption: Potential inhibitory effects of this compound on adipocyte differentiation.
Caption: General experimental workflow for studying this compound's effects.
Commercial Suppliers of High-Purity 3'-O-Methylorobol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylorobol is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities. As a derivative of orobol, it is of significant interest to researchers in various fields, including drug discovery and development. This document provides a comprehensive overview of high-purity this compound, including its commercial suppliers, and detailed application notes and protocols for investigating its potential therapeutic effects. The information is intended to guide researchers in exploring its antioxidant, anti-inflammatory, and osteogenic properties.
Commercial Suppliers
High-purity this compound (>98% by HPLC) is available from several commercial suppliers specializing in natural products and biochemicals. Researchers should always request a certificate of analysis to confirm purity and identity.
| Supplier | Product Name | Purity | CAS Number |
| BIORLAB | This compound | >98% (HPLC) | 36190-95-1 |
| MedChemExpress | This compound | >98% (HPLC) | 36190-95-1 |
| TargetMol | This compound | >98% (HPLC) | 36190-95-1 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₆ |
| Molecular Weight | 300.26 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
| Synonyms | Orobol-3'-methyl ether, 5,7,4'-trihydroxy-3'-methoxyisoflavone |
Application Note 1: In Vitro Antioxidant Activity Assessment
Objective: To determine the free radical scavenging activity of this compound using the DPPH and ABTS assays.
Background: Many isoflavones exhibit antioxidant properties by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH and ABTS assays are common spectrophotometric methods to evaluate this activity.
Quantitative Data Summary:
Disclaimer: Specific IC50 values for this compound are not widely available in the cited literature. The following table provides example IC50 values for structurally related flavonoids to illustrate the expected range of activity. Researchers are encouraged to determine the specific IC50 for this compound using the provided protocols.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound |
| This compound | To be determined | To be determined | Quercetin |
| Genistein (related isoflavone) | ~10-20 | ~5-15 | Quercetin |
| Daidzein (related isoflavone) | >100 | ~20-50 | Quercetin |
Experimental Protocols:
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in methanol.
-
Prepare a positive control (e.g., Quercetin or Ascorbic Acid) with a known antioxidant capacity.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of this compound.
-
Include a blank (100 µL methanol + 100 µL DPPH solution) and a control for the compound's color (100 µL compound dilution + 100 µL methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the percentage of scavenging against the concentration of this compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Preparation of Reagents:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in DMSO and serial dilutions in ethanol.
-
-
Assay Procedure:
-
Add 10 µL of the this compound dilutions to 190 µL of the diluted ABTS radical solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Application Note 2: Anti-Inflammatory Activity via NF-κB and MAPK Signaling Pathways
Objective: To investigate the anti-inflammatory effects of this compound by assessing its ability to inhibit the NF-κB and MAPK signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages or HaCaT keratinocytes).
Background: The NF-κB and MAPK signaling pathways are crucial mediators of the inflammatory response.[1] Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting these pathways.[2]
Experimental Workflow:
Experimental Protocols:
1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability and ELISA).
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for cytokine production).
2. Western Blot Analysis for NF-κB and MAPK Signaling
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
3. NF-κB Luciferase Reporter Assay
-
Transfect cells that stably express an NF-κB luciferase reporter gene with a control plasmid.
-
Treat the cells with this compound and LPS as described above.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
4. ELISA for Pro-inflammatory Cytokines
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
Application Note 3: Osteogenic Differentiation Potential
Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1 or primary bone marrow stromal cells).
Background: Some isoflavones are known to promote osteoblast differentiation, which is a key process in bone formation. This can be assessed by measuring markers of osteoblast activity, such as alkaline phosphatase (ALP) activity, matrix mineralization, and the expression of osteogenic genes.[3][4]
Signaling Pathway in Osteoblast Differentiation:
Experimental Protocols:
1. Cell Culture and Osteogenic Induction
-
Culture MC3T3-E1 cells in α-MEM with 10% FBS.
-
For differentiation experiments, switch to an osteogenic medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat the cells with various concentrations of this compound in the osteogenic medium. Refresh the medium every 2-3 days.
2. Alkaline Phosphatase (ALP) Activity Assay
-
After 7-10 days of treatment, wash the cells with PBS and lyse them.
-
Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate.
-
Normalize the ALP activity to the total protein content.
3. Alizarin Red S Staining for Mineralization
-
After 14-21 days of treatment, fix the cells with 4% paraformaldehyde.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash with distilled water to remove excess stain.
-
Visualize and quantify the calcium deposits.
4. Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
-
After 7 days of treatment, extract total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform qRT-PCR to measure the mRNA levels of key osteogenic marker genes, such as Runx2, Alpl (ALP), Bglap (Osteocalcin), and Col1a1 (Collagen type I alpha 1).
-
Normalize the gene expression to a housekeeping gene (e.g., Gapdh).
Quantitative Data Summary (Osteogenesis):
| Treatment | ALP Activity (fold change vs. control) | Mineralization (fold change vs. control) | Runx2 Expression (fold change vs. control) | Alpl Expression (fold change vs. control) |
| This compound (1 µM) | To be determined | To be determined | To be determined | To be determined |
| This compound (10 µM) | To be determined | To be determined | To be determined | To be determined |
| Positive Control (e.g., BMP-2) | Expected Increase | Expected Increase | Expected Increase | Expected Increase |
Conclusion
This compound is a promising isoflavone for further investigation due to its potential antioxidant, anti-inflammatory, and osteogenic properties. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the biological activities of this compound. It is anticipated that this compound may modulate key signaling pathways such as NF-κB, MAPK, and those involved in osteoblast differentiation, making it a valuable candidate for drug discovery and development in the areas of inflammatory diseases and bone health. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
Application Notes and Protocols for 3'-O-Methylorobol Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and use of 3'-O-Methylorobol powder in a laboratory setting. Protocols for assessing its biological activity in antioxidant and osteogenic differentiation assays are included, along with an overview of the potential signaling pathways involved.
Product Information
Chemical Name: this compound IUPAC Name: 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one Synonyms: 3'-Methylorobol, Orobol 3'-methyl ether
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 36190-95-1 | [1][2][3] |
| Molecular Formula | C₁₆H₁₂O₆ | [1][3] |
| Molecular Weight | 300.27 g/mol | [1][3] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in Methanol and DMSO | [4] |
| Purity | >98% (HPLC) | [2] |
Storage and Handling
Proper storage and handling of this compound powder are crucial to maintain its stability and ensure user safety.
Storage Conditions
To ensure the long-term stability of this compound, follow these storage recommendations:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Store in a tightly sealed container in a dry and well-ventilated place. Protect from light.
Handling Precautions
This compound is a chemical compound intended for research use only. Standard laboratory safety protocols should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities that may generate dust.
-
Skin and Body Protection: Wear a laboratory coat.
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Disposal:
-
In case of a spill, avoid dust formation. Sweep up the powder and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly as an antioxidant and a promoter of osteoblast differentiation.
Antioxidant Activity
This compound exhibits moderate antioxidant activity, as demonstrated in 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assays[5][6]. The antioxidant properties of flavonoids like this compound are generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals[7]. The specific signaling pathways involved in the antioxidant action of this compound are not yet fully elucidated but may involve the activation of the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses[8][9].
Osteogenic Differentiation
This compound has been shown to promote the proliferation and osteogenic differentiation of bone marrow stromal cells (BMSCs)[2]. This activity is reportedly mediated through the BMP2-Wnt/β-catenin signaling pathway[2]. Bone Morphogenetic Protein 2 (BMP2) is a crucial growth factor that initiates the osteogenic differentiation cascade. The Wnt/β-catenin pathway is also a key regulator of bone formation. The synergistic action of these pathways leads to the expression of osteoblast-specific transcription factors, such as Runx2, and subsequent differentiation into mature osteoblasts.
Experimental Protocols
The following are general protocols for assessing the biological activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
DPPH Radical Scavenging Assay
This protocol is for determining the free radical scavenging activity of this compound.
Materials:
-
This compound powder
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol or DMSO. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of each sample dilution (or control) to the corresponding wells. c. For the blank, add 100 µL of methanol or ethanol instead of the sample. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This protocol is for assessing the effect of this compound on the differentiation of osteoblasts by measuring alkaline phosphatase (ALP) activity, an early marker of osteogenesis.
Materials:
-
This compound powder
-
Osteoblast precursor cell line (e.g., MC3T3-E1) or primary bone marrow stromal cells
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics
-
Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)
-
Alkaline Phosphatase (ALP) activity assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblast precursor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in osteogenic differentiation medium to achieve final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). c. Replace the culture medium with the treatment medium. Include a vehicle control (osteogenic medium with DMSO) and a positive control if available.
-
Incubation: Culture the cells for 3 to 7 days, replacing the medium with fresh treatment medium every 2-3 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them according to the ALP assay kit manufacturer's instructions.
-
ALP Activity Measurement: a. Transfer the cell lysate to a new plate. b. Add the ALP substrate from the kit to each well. c. Incubate for the recommended time at the specified temperature. d. Stop the reaction if required by the kit protocol. e. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Normalize the ALP activity to the total protein concentration of each sample to account for differences in cell number. b. Express the results as a fold change in ALP activity compared to the vehicle control.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The information provided in these application notes is for guidance only and should be adapted to specific experimental needs. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. β-Catenin and BMP-2 Synergize to Promote Osteoblast Differentiation and New Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Specification of osteoblast cell fate by canonical Wnt signaling requires Bmp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMP-2 Modulates β-Catenin Signaling Through Stimulation of Lrp5 Expression and Inhibition of β-TrCP Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3'-O-Methylorobol Solubility and Handling for Cell Culture
Welcome to the technical support center for 3'-O-Methylorobol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
A1: this compound is a type of isoflavone, a class of flavonoids.[1] Like many flavonoids, it is a hydrophobic molecule, meaning it has low solubility in water-based solutions like cell culture media.[2][3] This can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies. Some sources suggest that ethanol or dimethylformamide (DMF) may also be used. It is always advisable to start with a small amount of the compound to test its solubility in the chosen solvent.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Are there any known signaling pathways affected by this compound?
A4: Currently, there is limited specific information available in the public domain detailing the precise signaling pathways modulated by this compound. However, flavonoids as a class are known to interact with various cellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4] It is plausible that this compound may also influence this or other related pathways, but specific experimental validation is required.
Troubleshooting Guide
Issue: Precipitate forms after adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Poor mixing | When diluting the DMSO stock solution, add it to the pre-warmed cell culture medium while gently vortexing or swirling the medium to ensure rapid and thorough mixing. |
| High final concentration | The final concentration of this compound in the medium may exceed its solubility limit. Try lowering the final working concentration. |
| Temperature shock | Ensure that both the DMSO stock solution and the cell culture medium are at 37°C before mixing to prevent precipitation due to temperature changes. |
| High DMSO concentration | While DMSO aids in initial solubilization, a high final concentration can sometimes cause the compound to precipitate out in the aqueous medium. Ensure the final DMSO concentration is below 0.5%. |
| Incorrect stock preparation | The compound may not have been fully dissolved in the initial DMSO stock. Ensure the stock solution is clear and free of any visible particles before use. Gentle warming (to 37°C) and sonication can aid in dissolving the compound in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Methodology:
-
Calculate the required mass: The molecular weight of this compound is approximately 300.26 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 300.26 g/mol * (1000 mg / 1 g) = 3.0026 mg
-
-
Weigh the compound: Carefully weigh out approximately 3 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all particles have dissolved.
-
If particles are still visible, you can sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Determine the final desired concentrations: Decide on the range of concentrations you wish to test in your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Prepare intermediate dilutions (optional but recommended): To avoid pipetting very small volumes and to ensure accuracy, it is often helpful to first prepare an intermediate dilution. For example, to get to a 10 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in DMSO to get a 100 µM intermediate solution.
-
Prepare the final working solution:
-
Add the required volume of your stock or intermediate solution to the pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium (a 1:1000 dilution).
-
Immediately and gently mix the solution by pipetting up and down or by inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium as used for your highest concentration of this compound.
-
Treat the cells: Add the freshly prepared working solutions and the vehicle control to your cell cultures.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Source/Notes |
| Water | Practically insoluble | [2] |
| DMSO | Soluble | A stock solution of 40 mg/mL has been suggested by a commercial supplier. |
| Ethanol | May be soluble | Further testing is recommended. |
| DMF | May be soluble | Further testing is recommended. |
Visualizations
Experimental Workflow
References
Stability of 3'-O-Methylorobol in different solvents and pH
This technical support center provides guidance on the stability of 3'-O-Methylorobol in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound stock solutions?
A1: For short-term storage (up to one week), it is recommended to keep this compound solutions at temperatures below 10°C and protected from light.[1] For long-term storage, solutions in anhydrous DMSO can be stored at -20°C or -80°C. Studies on a diverse set of compounds have shown that many are stable in DMSO for extended periods under these conditions.[2] However, repeated freeze-thaw cycles should be avoided.
Q2: In which common laboratory solvents is this compound soluble and what is the expected stability?
A2: this compound is a hydrophobic molecule and is practically insoluble in water.[3] It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. While many compounds are stable in DMSO, the presence of water can sometimes lead to degradation.[2][4] For screening assays, using a concentration of around 10 mM in DMSO is common.[2] The stability of isoflavones in ethanol-water extracts has been shown to be good for up to a week at temperatures between -20°C and 10°C.[1]
Q3: How does pH affect the stability of this compound?
A3: As a phenolic compound, this compound is expected to be less stable at high pH.[5] Alkaline conditions can catalyze the degradation of polyphenols.[5][6] Therefore, for experiments in aqueous buffers, it is advisable to maintain a neutral or slightly acidic pH to minimize degradation. The stability of flavonoids has been observed to be influenced by pH, with increased degradation at alkaline pH.[7][8]
Q4: Is this compound sensitive to light?
A4: Yes, isoflavones, in general, can be sensitive to UV light.[1] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.
Q5: What is the thermal stability of this compound?
A5: Isoflavone aglycones, like this compound, are generally more thermally stable than their glycoside conjugates.[9] However, elevated temperatures can still lead to degradation.[1][10] It is advisable to avoid prolonged exposure to high temperatures during experimental procedures.
Troubleshooting Guide
Q1: I am observing a loss of my compound's activity over a short period in my cell culture medium. What could be the cause?
A1: This could be due to several factors:
-
pH of the medium: Cell culture media are typically buffered around pH 7.4. Some phenolic compounds can be unstable at this pH over time.
-
Presence of oxidizing agents: Components in the media or cellular metabolic processes could lead to oxidative degradation.
-
Binding to proteins: The compound may be binding to proteins in the serum of your culture medium, reducing its effective concentration.
-
Metabolism by cells: The cells themselves may be metabolizing this compound.
Troubleshooting Steps:
-
Prepare fresh solutions of the compound immediately before use.
-
Run a stability test of this compound in the cell culture medium without cells to assess its chemical stability under those conditions.
-
Consider using a serum-free medium for short-term experiments to rule out protein binding.
Q2: My analytical results (e.g., by HPLC) show multiple peaks that were not present in the initial analysis of the standard. Why is this happening?
A2: The appearance of new peaks likely indicates degradation of this compound.
-
Improper storage: Exposure to light, elevated temperatures, or inappropriate pH can cause degradation.[1][5]
-
Solvent impurities: Peroxides in solvents like THF or dioxane, or water in DMSO, can contribute to degradation.[2]
-
Repeated freeze-thaw cycles: This can introduce moisture and lead to degradation.
Troubleshooting Steps:
-
Review your storage and handling procedures. Ensure the compound is stored in an appropriate solvent, protected from light, and at a consistent, low temperature.
-
Use fresh, high-purity solvents for preparing solutions.
-
Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.
Quantitative Data
As specific quantitative stability data for this compound is not available, the following tables provide an illustrative example of expected stability trends based on general knowledge of isoflavones. This is hypothetical data and should be confirmed by experimental studies.
Table 1: Illustrative Stability of this compound in Different Solvents at 4°C (Protected from Light)
| Solvent | Concentration | Duration | Estimated Remaining Compound (%) |
| Anhydrous DMSO | 10 mM | 1 month | >98% |
| Ethanol | 10 mM | 1 month | >95% |
| Methanol | 10 mM | 1 month | >95% |
| Acetonitrile | 10 mM | 1 month | >98% |
| Aqueous Buffer (pH 5.0) | 100 µM | 24 hours | >90% |
| Aqueous Buffer (pH 7.4) | 100 µM | 24 hours | 80-90% |
| Aqueous Buffer (pH 9.0) | 100 µM | 24 hours | <70% |
Table 2: Illustrative Effect of Temperature and pH on the Stability of this compound in an Aqueous Solution (20% Ethanol Co-solvent) over 48 hours
| Temperature | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 10.0 (% Remaining) |
| 4°C | >95% | ~90% | ~75% |
| 25°C (Room Temp) | ~90% | ~80% | <60% |
| 37°C | ~85% | ~70% | <40% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability profile of this compound, based on ICH guidelines.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents: Methanol, Acetonitrile, Water
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Vortex mixer and sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable stable solvent) in the oven at 60°C for 48 hours.
-
After the specified time, cool the samples and prepare solutions for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]
-
A control sample should be kept in the dark under the same conditions.
-
Prepare solutions from the exposed and control samples for HPLC analysis.
-
4. HPLC Analysis Method (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Phosphoric acid in Water and (B) Acetonitrile.
-
Gradient Program: Start with 95% A and 5% B, ramp to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
Analyze all stressed samples by HPLC along with an unstressed control sample.
-
Calculate the percentage degradation of this compound in each condition.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
Visualizations
Signaling Pathway
Flavonoids, the class of compounds to which this compound belongs, have been reported to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[15][16]
Figure 1. Potential interaction of flavonoids with the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Figure 2. General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for this compound (NP0138266) [np-mrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mTORC1-Signaling Pathway and Hepatic Polyribosome Profile Are Enhanced after the Recovery of a Protein Restricted Diet by a Combination of Soy or Black Bean with Corn Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of 3'-O-Methylorobol
Welcome to the technical support center for the chemical synthesis of 3'-O-Methylorobol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this isoflavone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach for this compound involves a multi-step process. It begins with the synthesis of the precursor isoflavone, orobol. This is typically followed by the selective O-methylation of the hydroxyl group at the 3'-position of the B-ring. Due to the presence of multiple hydroxyl groups in orobol, a protection-methylation-deprotection strategy is often necessary to achieve the desired regioselectivity.
Q2: What are the common starting materials for the synthesis of orobol?
A2: A frequently employed method for synthesizing the orobol scaffold is the Baker-Venkataraman rearrangement or related condensation reactions. Common starting materials include a suitably substituted phloroglucinol derivative (for the A-ring) and a derivative of 3,4-dihydroxyphenylacetic acid (homovanillic acid can be a precursor to the B-ring).[1][2]
Q3: Why is selective methylation of the 3'-hydroxyl group challenging?
A3: Orobol possesses multiple phenolic hydroxyl groups at positions 5, 7, 3', and 4'. These hydroxyl groups have similar reactivity, making it difficult to selectively methylate only the 3'-position. Direct methylation with agents like dimethyl sulfate or diazomethane often leads to a mixture of methylated products, including the undesired 4'-O-methyl, 7-O-methyl, and di- or tri-methylated derivatives. To overcome this, protecting groups are employed to temporarily block the other hydroxyl groups, directing methylation to the 3'-position.
Q4: What are suitable protecting groups for the hydroxyl groups on the A-ring (positions 5 and 7)?
A4: The hydroxyl groups at positions 5 and 7 are often protected as benzyl ethers or methoxymethyl (MOM) ethers. Benzyl groups are advantageous as they are stable under a range of reaction conditions and can be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H₂), which typically does not affect other functional groups in the molecule.
Q5: What are common methylating agents for the 3'-hydroxyl group?
A5: Common methylating agents include diazomethane, dimethyl sulfate (DMS), and methyl iodide (MeI) in the presence of a mild base like potassium carbonate (K₂CO₃). Diazomethane is highly effective but also toxic and explosive, requiring careful handling.[3] Dimethyl carbonate (DMC) is considered a greener and safer alternative.[3]
Troubleshooting Guides
Problem 1: Low Yield in Orobol Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting materials remain. | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. Ensure all reagents are of high purity and anhydrous where necessary. |
| Formation of multiple side products. | Non-specific reactions or decomposition of starting materials/product. | Optimize the reaction conditions, including the choice of solvent and base. Purification of intermediates may be necessary to prevent the carry-over of impurities that could interfere with subsequent steps. |
| Difficulty in isolating the product. | Product may be highly polar and soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form. Use a more polar organic solvent for extraction, such as ethyl acetate. |
Problem 2: Non-selective Methylation of Orobol
| Symptom | Possible Cause | Suggested Solution |
| A mixture of mono-, di-, and tri-methylated products is observed by LC-MS or NMR. | Direct methylation without protecting groups. | Employ a protection strategy. Protect the hydroxyl groups at positions 5 and 7 (and 4' if necessary) before methylation. Benzyl or MOM ethers are suitable protecting groups. |
| Methylation occurs at the 4'-position instead of, or in addition to, the 3'-position. | Steric hindrance or electronic effects favoring 4'-methylation. Insufficient protection of the 4'-hydroxyl group. | Use a bulky protecting group for the 4'-hydroxyl group if selective 3'-O-methylation is desired. Alternatively, consider enzymatic methylation which can offer higher regioselectivity.[4][5][6] |
| Low yield of the desired 3'-O-methylated product. | Incomplete methylation reaction. | Increase the equivalents of the methylating agent and the reaction time. Ensure the base used is sufficiently strong to deprotonate the hydroxyl group. |
Problem 3: Difficulties in Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of benzyl protecting groups. | Inactive catalyst or insufficient hydrogen pressure. | Use fresh palladium on carbon (Pd/C) catalyst. Ensure the reaction is carried out under a positive pressure of hydrogen gas. The solvent choice can also be critical; ethanol or a mixture of THF/ethanol is often effective. |
| Product decomposition during deprotection. | Harsh deprotection conditions. | If using acidic conditions for deprotection (e.g., for MOM groups), ensure the temperature is controlled and the reaction time is minimized. For sensitive substrates, milder deprotection methods should be investigated. |
Experimental Protocols
Synthesis of Orobol (Illustrative)
This protocol is a generalized representation based on common isoflavone syntheses.
-
Protection of 3,4-dihydroxyphenylacetic acid: The hydroxyl groups of 3,4-dihydroxyphenylacetic acid are protected, for example, as benzyl ethers, using benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent like DMF.
-
Condensation with Phloroglucinol: The protected phenylacetic acid is then condensed with phloroglucinol in the presence of a condensing agent (e.g., BF₃·OEt₂) and a cyclizing agent to form the deoxybenzoin intermediate.
-
Cyclization to form the Isoflavone Ring: The deoxybenzoin is cyclized to form the isoflavone core. This can be achieved using various reagents, such as dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction conditions).
-
Deprotection: The protecting groups are removed to yield orobol. For benzyl groups, this is typically done by catalytic hydrogenation.
Selective 3'-O-Methylation of Orobol
-
Selective Protection of 5, 7, and 4'-Hydroxyl Groups: Orobol is treated with a suitable protecting group agent, such as benzyl bromide, in the presence of a base to protect the hydroxyl groups at positions 5, 7, and 4'. The reaction conditions are controlled to favor the protection of these more reactive hydroxyls.
-
Methylation of the 3'-Hydroxyl Group: The protected orobol is then reacted with a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a mild base (e.g., K₂CO₃) in a solvent like acetone or DMF.
-
Deprotection: The protecting groups are removed to yield this compound.
Quantitative Data
| Reaction Step | Reactants | Reagents | Typical Yield (%) | Reference |
| Orobol Synthesis | Phloroglucinol, 3,4-Dihydroxyphenylacetic acid derivative | BF₃·OEt₂, Vilsmeier reagent | 40-60 | [1][2] |
| Selective Protection | Orobol, Benzyl bromide | K₂CO₃, Acetone | 80-90 | General procedure |
| Methylation | Protected Orobol, Dimethyl sulfate | K₂CO₃, Acetone | 70-85 | [3] |
| Deprotection | Protected this compound | Pd/C, H₂ | >90 | General procedure |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for chemical synthesis.
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. Total synthesis of two isoflavone C-glycosides: genistein and orobol 8-C-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
Technical Support Center: 3'-O-Methylorobol Plant Extraction
Welcome to the technical support center for the extraction of 3'-O-Methylorobol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges related to low extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction yield important?
This compound is an isoflavonoid, a class of secondary metabolites found in various plants. Isoflavonoids are of significant interest to the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant properties. The yield of this compound extraction is critical for the economic feasibility and efficiency of research and subsequent drug development processes that utilize this compound. Maximizing the yield ensures a sufficient supply of the compound for screening, pre-clinical, and clinical studies.
Q2: What are the general steps involved in the extraction of this compound?
The extraction of isoflavonoids like this compound from plant material typically involves the following stages:
-
Preparation of Plant Material: This includes drying the plant material to prevent the degradation of active compounds and grinding it into a fine powder to increase the surface area for extraction.[1]
-
Extraction: The powdered plant material is then subjected to extraction using an appropriate solvent and extraction technique.
-
Filtration and Concentration: The solid plant material is separated from the solvent, and the resulting extract is concentrated to remove the solvent.
-
Purification: The crude extract is then purified to isolate this compound from other plant metabolites.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is crucial and depends on the polarity of this compound. Isoflavonoids are generally moderately polar. Therefore, polar organic solvents and their aqueous mixtures are typically used.[2] Solvents that have proven effective for isoflavonoid extraction include:
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl acetate
-
Mixtures of the above solvents with water (e.g., 80% methanol or 70% ethanol).[3][4]
The selection should be based on maximizing the solubility of this compound while minimizing the co-extraction of undesirable compounds.
Q4: Can advanced extraction techniques improve the yield of this compound?
Yes, modern extraction techniques can significantly improve the yield and reduce extraction time compared to traditional methods like maceration or Soxhlet extraction. These include:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration.[5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[5]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. While environmentally friendly, it may require the use of a co-solvent (modifier) like methanol or ethanol for extracting moderately polar isoflavonoids.[3]
Troubleshooting Guide: Low Extraction Yield
This guide addresses potential causes and solutions for poor this compound yields.
Problem 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure plant material is thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder (a particle size smaller than 0.5 mm is often optimal) to maximize the surface area for solvent penetration.[1][3] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent should match that of this compound. Experiment with different solvents and aqueous mixtures (e.g., methanol, ethanol, acetone, and their combinations with water) to find the most effective one.[2] |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not be able to dissolve all the target compound. Increase the solvent-to-solid ratio. Typical ratios range from 10:1 to 30:1 (mL of solvent to g of plant material). Experiment with different ratios to find the optimal balance.[6][7] |
| Insufficient Extraction Time or Temperature | The extraction process may not be running long enough or at a suitable temperature. Optimize the extraction time and temperature for your chosen method. For maceration, ensure sufficient soaking time with periodic agitation. For methods like UAE or MAE, optimize the duration and power/temperature settings.[1] |
Problem 2: Low Purity of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Non-selective Solvent | The chosen solvent may be co-extracting a large amount of other compounds. Try a solvent with a different polarity or use sequential extractions with solvents of increasing polarity (e.g., starting with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent). |
| High Extraction Temperature | Elevated temperatures can sometimes lead to the extraction of undesirable compounds or the degradation of the target molecule. Try lowering the extraction temperature.[3] |
Problem 3: Loss of Compound During Downstream Processing
| Potential Cause | Recommended Solution |
| Degradation During Solvent Evaporation | Overheating during solvent removal can lead to the degradation of this compound. Use a rotary evaporator at a controlled, low temperature (e.g., 40-50°C) to remove the solvent.[1] |
| Incomplete Elution from Chromatography Column | The chosen solvent system for column chromatography may not be effectively eluting the this compound from the stationary phase. Optimize the mobile phase composition to ensure complete elution of the target compound. |
| Careless Handling and Transfer | Ensure all transfers of extracts and solutions are done carefully to avoid physical loss. Rinse glassware and transfer tools with the solvent to recover any residual compound.[8] |
Experimental Protocols
Disclaimer: These are generalized protocols for isoflavonoid extraction and should be optimized for your specific plant material and laboratory conditions.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10 g of finely powdered, dried plant material and place it in a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% methanol (solvent-to-solid ratio of 10:1 v/w).
-
Ultrasonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Re-extract the solid residue with another 100 mL of 80% methanol under the same conditions to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.
-
Storage: Store the dried crude extract at -20°C until further purification and analysis.
Protocol 2: Maceration
-
Preparation: Place 20 g of finely powdered, dried plant material into a 500 mL screw-capped flask.
-
Solvent Addition: Add 200 mL of 70% ethanol (solvent-to-solid ratio of 10:1 v/w).
-
Extraction: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.
-
Filtration: After 72 hours, filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 45°C to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C.
Quantitative Data on Isoflavonoid Extraction
The following table summarizes data for the extraction of common isoflavonoids, which can serve as a reference for optimizing the extraction of this compound.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solvent:Solid Ratio | Yield (µg/g dry matter) | Reference Isoflavonoids | Source |
| Optimized Ethanol Extraction | 80% Ethanol | 72.5 | 67.5 | 26.5:1 | 1932.44 | Total Isoflavones | [7] |
| NADES Extraction | Choline chloride:lactic acid (1:2 molar ratio) with 39% water | 55 | 64 | Not Specified | 1076.78 | Total Isoflavones | [6] |
| Supercritical CO2 Extraction | CO2 with 10% acetonitrile as co-solvent | 60 | 15 | Not Specified | Not Specified | Soybean Isoflavones | [3] |
| Ultrasound-Assisted Extraction | 50% Ethanol | 25 | 30 | Not Specified | Not Specified | Puerarin | [3] |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
References
- 1. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Oroxin B alleviates osteoarthritis through anti-inflammation and inhibition of PI3K/AKT/mTOR signaling pathway and enhancement of autophagy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Targeting Inflammation by Flavonoids: Novel Therapeutic Strategy for Metabolic Disorders [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Isoflavones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of isoflavones, such as 3'-O-Methylorobol.
I. Troubleshooting Guides
This section offers solutions to common problems that may arise during key experimental procedures.
Caco-2 Cell Permeability Assay
Issue: High variability in apparent permeability (Papp) values between experiments.
-
Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity. The integrity of the cell monolayer is crucial for reliable permeability data.
-
Solution: Before each experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should ideally be between 300-500 Ω·cm² to confirm monolayer integrity. Additionally, perform a Lucifer Yellow permeability assay as a control for paracellular transport; high leakage indicates a compromised monolayer.
-
-
Possible Cause 2: Presence of efflux transporters. Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to lower apparent permeability from the apical (AP) to the basolateral (BL) side.
-
Solution: To determine if your isoflavone is a substrate for efflux transporters, perform a bi-directional transport study (AP to BL and BL to AP). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests active efflux. You can also co-incubate your compound with known efflux inhibitors like verapamil (for P-gp). A significant increase in AP to BL permeability in the presence of the inhibitor confirms efflux activity.
-
-
Possible Cause 3: Poor aqueous solubility of the isoflavone. Low solubility can lead to precipitation in the assay buffer, resulting in inaccurate Papp values.
-
Solution: Increase the solubility of your compound by using a co-solvent like DMSO (ensure the final concentration does not affect cell viability, typically <1%). Including Bovine Serum Albumin (BSA) in the basolateral buffer can also help by mimicking sink conditions in the blood and reducing non-specific binding of lipophilic compounds to the plate.
-
Issue: Low recovery of the test compound.
-
Possible Cause 1: Non-specific binding. The compound may be binding to the plastic of the assay plates.
-
Solution: Use low-binding plates. Including BSA in the receiver buffer can also mitigate this issue.
-
-
Possible Cause 2: Cellular metabolism. Caco-2 cells have some metabolic activity and can metabolize your compound.
-
Solution: Analyze samples from both donor and receiver compartments for the parent compound and potential metabolites using a sensitive analytical method like LC-MS/MS.
-
-
Possible Cause 3: Compound accumulation within the cells.
-
Solution: At the end of the experiment, lyse the cells and analyze the cell lysate for the compound to quantify intracellular accumulation.
-
In Vivo Pharmacokinetic Studies in Rodents
Issue: High variability in plasma concentration-time profiles between animals.
-
Possible Cause 1: Inconsistent oral gavage technique. Improper administration can lead to dosing errors or aspiration.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes for the animal's weight. The recommended maximum dosing volume is typically 10 mL/kg, though smaller volumes are often preferable to avoid rapid gastric emptying or reflux.
-
-
Possible Cause 2: Stress-induced physiological changes. Animal stress can affect gastrointestinal motility and blood flow, altering drug absorption.
-
Solution: Acclimate animals to handling and the experimental procedures for several days before the study. Perform procedures in a quiet and consistent environment.
-
-
Possible Cause 3: Inter-animal differences in metabolism. Genetic and physiological variations can lead to different metabolic rates.
-
Solution: Use a sufficient number of animals per group to account for biological variability. A crossover study design, where each animal receives both the control and test formulation (with a suitable washout period), can help minimize inter-animal variability.
-
Issue: Poor oral bioavailability.
-
Possible Cause 1: Low aqueous solubility and dissolution rate. The isoflavone may not dissolve sufficiently in the gastrointestinal fluids.
-
Solution: Consider formulation strategies to enhance solubility, such as using lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), nanoparticle formulations, or complexation with cyclodextrins.[1]
-
-
Possible Cause 2: Extensive first-pass metabolism. The compound may be heavily metabolized in the intestine and/or liver before reaching systemic circulation. Glucose-conjugated isoflavones are often hydrolyzed by gut microbiota into more readily absorbed aglycones.[1]
-
Solution: Compare the pharmacokinetic profiles after oral and intravenous (IV) administration to determine the absolute bioavailability and the extent of first-pass metabolism. Analyze plasma and urine for metabolites to understand the metabolic pathways.
-
-
Possible Cause 3: Efflux by intestinal transporters. Similar to Caco-2 cells, intestinal epithelial cells have efflux transporters.
-
Solution: In vitro studies using Caco-2 cells can provide an initial indication of efflux potential.
-
HPLC/UHPLC-MS/MS Analysis of Isoflavones
Issue: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Secondary interactions with the stationary phase. Residual silanol groups on silica-based C18 columns can interact with polar functional groups on the isoflavones.
-
Solution: Use a high-purity silica column or an end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically a lower pH of 2-3). Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help, but may not be ideal for MS detection.
-
-
Possible Cause 2: Column overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Mismatch between sample solvent and mobile phase. If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue: Inconsistent retention times.
-
Possible Cause 1: Fluctuations in mobile phase composition. This is particularly common with gradient elution.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning and ensure there are no leaks.
-
-
Possible Cause 2: Changes in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Possible Cause 3: Column degradation. The stationary phase can degrade over time, especially with aggressive mobile phases.
-
Solution: Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.
-
Issue: Low sensitivity or ghost peaks.
-
Possible Cause 1: Contamination in the mobile phase or from the sample.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Ensure proper sample clean-up using techniques like solid-phase extraction (SPE).
-
-
Possible Cause 2: Late eluting compounds from a previous injection.
-
Solution: Increase the run time or include a column wash step at the end of each run to elute any strongly retained compounds.
-
II. Frequently Asked Questions (FAQs)
Enhancing Bioavailability
Q1: What are the most common strategies to enhance the oral bioavailability of poorly soluble isoflavones like this compound?
A1: Several strategies can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[1] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
-
Nanoparticle Formulations: Encapsulating the isoflavone in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance solubility, protect it from degradation, and potentially improve its absorption.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of isoflavones.[1]
-
Structural Modification: Creating prodrugs or modifying the chemical structure can improve solubility and permeability.
Q2: Should I use the aglycone or the glycoside form of an isoflavone in my experiments?
A2: It depends on your research question. Isoflavones in plants are often in their glycoside forms. These are generally more water-soluble but are not readily absorbed. In the intestine, gut bacteria hydrolyze the glycosides to their aglycone forms, which are then absorbed. For in vitro experiments like Caco-2 assays, using the aglycone form is often more direct for assessing permeability. For in vivo studies, administering the form that would be naturally consumed can provide a more realistic pharmacokinetic profile.
Experimental Protocols
Q3: What are the key steps in a Caco-2 cell permeability assay?
A3: The key steps are:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER and/or assess the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assay: Add the test compound (e.g., this compound) to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points. For bi-directional studies, also perform the experiment in the basolateral to apical direction.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Q4: What is a typical protocol for an oral pharmacokinetic study in rats?
A4: A general protocol involves:
-
Animal Acclimation: Acclimate the rats to the housing conditions and handling for at least one week.
-
Fasting: Fast the animals overnight (typically 12 hours) before dosing, with free access to water.
-
Dosing: Administer the isoflavone formulation via oral gavage at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method, such as tail vein or saphenous vein sampling. A cannula may be surgically implanted for easier serial sampling.
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the isoflavone and its major metabolites in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Interpretation
Q5: How do I interpret the efflux ratio from a Caco-2 assay?
A5: The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter. This means the compound is being actively pumped out of the cells, which can limit its net absorption in the intestine.
Q6: What does a high first-pass metabolism mean for my isoflavone?
A6: High first-pass metabolism means that a significant portion of the absorbed drug is metabolized by enzymes in the intestinal wall and/or the liver before it reaches the systemic circulation. This results in a lower oral bioavailability of the parent compound. It is important to identify the major metabolites and assess their biological activity, as they may contribute to the overall therapeutic effect.
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Isoflavones with Different Formulations
| Isoflavone | Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase |
| Genistein | Aglycone Suspension | Rat | 150 ± 30 | 4.0 | 1200 ± 250 | Baseline |
| Genistein | Nanoparticles | Rat | 450 ± 60 | 2.0 | 3600 ± 400 | ~3-fold |
| Daidzein | Glucoside Solution | Human | 345 ± 50 | 6.8 | 4800 ± 600 | Baseline |
| Daidzein | Lipid-Based (SEDDS) | Human | 750 ± 100 | 4.5 | 9200 ± 1100 | ~1.9-fold |
| This compound | Standard Suspension | Mouse | Data specific to this compound formulations is limited and requires experimental determination. |
Note: The values presented are illustrative and compiled from various studies on isoflavones. Actual values will vary depending on the specific experimental conditions.
IV. Experimental Protocols
Detailed Protocol for Caco-2 Cell Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto collagen-coated 12-well Transwell® inserts (1.12 cm² surface area, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Cell Culture: Culture the cells for 21-25 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace the medium every 2-3 days.
-
Monolayer Integrity Assessment:
-
Measure TEER using an epithelial voltohmmeter. Ensure values are >300 Ω·cm².
-
Perform a Lucifer Yellow permeability test. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
For AP to BL transport, add the test compound (e.g., 10 µM this compound in HBSS) to the apical chamber (0.5 mL) and fresh HBSS to the basolateral chamber (1.5 mL).
-
Incubate at 37°C with gentle shaking.
-
Collect samples (e.g., 200 µL) from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
For BL to AP transport, reverse the donor and receiver compartments.
-
-
Sample Analysis: Analyze the concentration of this compound in all samples by a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value and the efflux ratio.
Detailed Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300 g). For serial blood sampling, surgically implant a catheter in the jugular vein and allow the animals to recover for 48 hours.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) and the IV solution (if determining absolute bioavailability).
-
Dosing:
-
Oral (PO): After a 12-hour fast, administer the formulation by oral gavage at a dose of 10 mg/kg.
-
Intravenous (IV): Administer the IV solution via the jugular vein catheter at a dose of 1 mg/kg.
-
-
Blood Collection: Collect blood samples (approx. 150 µL) into heparinized tubes at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C.
-
Sample Preparation for Analysis: Perform protein precipitation on the plasma samples by adding acetonitrile (1:3 ratio), vortexing, and centrifuging. Evaporate the supernatant and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Quantify the concentration of this compound and its main metabolites.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis. Calculate absolute bioavailability (F%) as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
V. Visualizations
Signaling Pathways
Caption: The PI3K/Akt signaling pathway, which is often modulated by isoflavones.
Caption: The MAPK/ERK signaling pathway, a key cascade influenced by flavonoids.
Experimental Workflow
References
Troubleshooting inconsistent results in 3'-O-Methylorobol experiments
Welcome to the technical support center for 3'-O-Methylorobol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent, particularly with the MTT assay. What could be the cause?
A1: Inconsistent results in MTT assays when using flavonoids like this compound are a common issue. Flavonoids have been shown to directly reduce tetrazolium salts like MTT to formazan in the absence of cells, leading to an overestimation of cell viability.[1][2] This chemical interference can mask the true cytotoxic or anti-proliferative effects of the compound. The absorbance spectra of polyphenolic compounds can also overlap with that of the formazan product, further confounding results.[3]
Troubleshooting Suggestions:
-
Alternative Viability Assays: Consider using viability assays that are not based on metabolic reduction. Reliable alternatives include:
-
Trypan Blue Exclusion Assay: A simple and reliable method for distinguishing viable from non-viable cells based on membrane integrity.[2]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells, and has shown good correlation with cell counting for polyphenolic compounds.[4]
-
BrdU (5-bromo-2'-deoxyuridine) Assay: Measures DNA synthesis as an indicator of cell proliferation.[4]
-
DRAQ7™ Staining: A fluorescent dye that only enters cells with compromised membrane integrity, allowing for the quantification of dead cells.[3]
-
-
Run a Cell-Free Control: To check for interference, incubate this compound with MTT in cell-free media. A color change will indicate a direct reaction between the compound and the dye.
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I improve its solubility?
A2: this compound is a hydrophobic molecule, and its precipitation in aqueous cell culture media is a common challenge. This is often due to the final concentration of the solvent (like DMSO) being too low to maintain solubility.
Troubleshooting Suggestions:
-
Optimize Solvent Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent toxicity (typically below 0.5%), ensure your stock concentration is appropriate to prevent precipitation upon dilution.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Serial Dilution: Instead of adding a small volume of a highly concentrated stock directly to a large volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media, ensuring it stays in solution, and then add this to your final culture volume.
-
Use of Pluronic F-68: For particularly challenging hydrophobic compounds, a non-ionic surfactant like Pluronic F-68 can be added to the culture medium at a low concentration (e.g., 0.02%) to improve solubility without significant cell toxicity.
Q3: I am not seeing a consistent effect of this compound on my target protein in Western Blots. What can I do to optimize my protocol?
A3: Inconsistent Western blot results with a small molecule like this compound can stem from several factors, from sample preparation to antibody selection. Given its hydrophobic nature, ensuring it reaches its intracellular target is key.
Troubleshooting Suggestions:
-
Membrane Selection: For hydrophobic molecules and their target proteins, a PVDF membrane is often preferred over nitrocellulose due to its higher binding capacity and mechanical strength.[5][6]
-
Lysis Buffer and Sample Preparation: Ensure your lysis buffer is effective for the subcellular location of your target protein. Sonication may be necessary to fully lyse cells and shear DNA, which can otherwise interfere with protein quantification and loading.
-
Antibody Dilution: Optimize the concentration of your primary antibody. A dilution series is recommended to find the optimal signal-to-noise ratio.[7]
-
Blocking Buffer: If you are detecting phosphorylated proteins, avoid milk-based blocking buffers as they contain phosphatases that can interfere with your results. Bovine serum albumin (BSA) is a suitable alternative.[7][8]
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across lanes.
Quantitative Data
The following tables summarize IC50 values for flavonoids in various cancer cell lines. While specific data for this compound is limited in the readily available literature, these values for structurally similar compounds can provide a starting point for determining appropriate concentration ranges for your experiments.
Table 1: IC50 Values of Flavonoids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| Flavonoid Analog 1 | HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet |
| Flavonoid Analog 1 | PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet |
| Flavonoid Analog 1 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet |
| Flavonoid Analog 2 | HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet |
| Flavonoid Analog 2 | PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet |
| Flavonoid Analog 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet |
| 8-Hydroxygenistein | HL-60 | Promyelocytic Leukemia | 5.2 | Not Specified |
Data sourced from multiple studies.[9][10]
Experimental Protocols
Protocol 1: Osteoblast Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) into osteoblasts.
Materials:
-
MSC or pre-osteoblastic cell line
-
Growth medium (e.g., α-MEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerolphosphate, and 100 nM dexamethasone)
-
This compound stock solution (in DMSO)
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S Staining Solution
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will reach 80-90% confluency at the time of differentiation induction.
-
Induction of Differentiation: Once cells are confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Medium Change: Replace the medium with fresh differentiation medium (with or without the compound) every 2-3 days.
-
Alkaline Phosphatase (ALP) Activity Assay (Early Marker):
-
After 7-10 days of differentiation, measure ALP activity using a commercial kit according to the manufacturer's instructions.[11]
-
-
Alizarin Red S Staining (Late Marker of Mineralization):
Protocol 2: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the specified time.
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition by flavonoids.[17]
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promocell.com [promocell.com]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
- 14. promocell.com [promocell.com]
- 15. Item - The Western blot detection results of PI3K, p-AKT, and p-mTOR. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of 3'-O-Methylorobol during experiments
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 3'-O-Methylorobol during experimental procedures. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: Like many isoflavonoids, the stability of this compound is influenced by several environmental factors. The primary drivers of degradation are:
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3]
-
pH: Solutions with a high pH (alkaline conditions) can increase the degradation rate of phenolic compounds.[3]
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the molecule.[3]
-
Solvent and Moisture: The choice of solvent and the presence of moisture can affect stability, with aqueous environments sometimes facilitating degradation pathways.[4]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical for maintaining the compound's integrity. Recommendations vary based on the form of the compound. For long-term stability, the solid powder should be stored at -20°C for up to three years.[5] Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[5]
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is soluble in methanol and is often prepared in dimethyl sulfoxide (DMSO) for biological assays.[6] When preparing stock solutions, use high-purity, anhydrous solvents (e.g., HPLC-grade methanol or anhydrous DMSO). For cell-based experiments, DMSO is common, but it's crucial to use it at a final concentration that is non-toxic to the cells and to be aware that it can be susceptible to oxidation.[3]
Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?
A4: Yes, inconsistent results are a common symptom of compound degradation. If the compound degrades in the stock solution or during the experiment, its effective concentration will decrease, leading to variability in observed biological activity. It is crucial to verify the integrity of your stock solution and minimize degradation during the experimental workflow.
Q5: How can I minimize degradation during a typical cell culture experiment?
A5: To minimize degradation in a cell culture setting:
-
Prepare fresh dilutions of your this compound stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Add the compound to the cell culture medium immediately before it is applied to the cells.
-
Protect the compound and experimental setup from direct light exposure by using amber-colored tubes and covering plates with foil.
-
Minimize the time the compound spends in aqueous culture medium at 37°C before and during the assay.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Degradation | Recommended Solution |
| Low or No Biological Activity | The compound may have degraded in the stock solution due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid powder. Verify its concentration and purity via HPLC-UV analysis. Implement single-use aliquots for future use. |
| The compound degraded after dilution into aqueous experimental buffers or media. | Minimize the time between dilution and application to the experiment. Prepare dilutions immediately before use. Consider a stability study in your specific medium. | |
| Appearance of New Peaks in HPLC/LC-MS Analysis | The stock solution is degrading over time. | This indicates the formation of degradation products. Discard the stock solution and prepare a new one. Review storage procedures to prevent future degradation. |
| The compound is unstable under the experimental conditions (e.g., pH of buffer, incubation time, temperature). | Perform a forced degradation study (see Protocol 2) to identify the specific stressor. Modify the experimental protocol to avoid these conditions (e.g., use a different buffer, reduce incubation time). | |
| Change in Color of Stock Solution | Oxidation or other chemical reactions may have occurred, leading to the formation of colored byproducts. | A visible color change is a clear sign of degradation. The solution should be discarded immediately. Ensure future stock solutions are stored under an inert atmosphere (e.g., argon) and protected from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container/Atmosphere |
| Solid Powder | -20°C | Up to 3 years[5] | Tightly sealed, light-protectant vial. |
| In Solvent (e.g., DMSO, Methanol) | -80°C | Up to 1 year[5] | Amber glass vial, preferably under an inert gas (e.g., Argon). |
Table 2: Summary of Factors Influencing General Isoflavone Stability
| Factor | Effect on Stability | General Recommendation |
| High Temperature (>37°C) | Accelerates degradation, following first-order kinetics.[1][2] | Store stock solutions at -80°C. Avoid prolonged incubation at high temperatures. |
| Light Exposure | Can cause photolytic degradation. | Use amber vials for storage and preparation. Protect experimental setups from direct light. |
| High pH (Alkaline) | Increases the rate of degradation for many phenolic compounds. | Maintain solutions at a neutral or slightly acidic pH if possible. Check the stability in high-pH buffers before use. |
| Oxygen/Oxidizing Agents | Can lead to oxidative degradation. | Use degassed solvents for stock solutions. Store aliquots under an inert atmosphere. Avoid introducing oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Preparation: Work in a clean, dry environment, minimizing exposure to direct light.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO or HPLC-grade Methanol) to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If needed, use a brief sonication in a water bath to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass vials with airtight caps.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Label the vials clearly and store them at -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol helps identify conditions that degrade this compound.
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution and expose it to the following separate stress conditions for 24 hours:
-
Acidic: Add 0.1 M HCl.
-
Alkaline: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at 80°C.
-
Photolytic: Expose to a UV lamp (e.g., 254 nm).
-
-
Control: Keep one aliquot at 4°C, protected from light, as an unstressed control.
-
Neutralization: After the exposure period, neutralize the acidic and alkaline samples.
-
Analysis: Analyze all samples and the control by HPLC-UV. Compare the peak area of the parent this compound and note the appearance of any new peaks (degradation products). This will reveal which conditions are most detrimental to the compound's stability.
Visualizations
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Recommended workflow for preparing and using this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Isoflavone Changes in Immature and Mature Soybeans by Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. Natural Product Description|this compound [sinophytochem.com]
Technical Support Center: Purification of 3'-O-Methylorobol
Welcome to the technical support center for the refining and purification of 3'-O-Methylorobol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly isolated?
A1: this compound is a hydroxyisoflavone, a type of flavonoid.[1][2] It has been isolated from various plant species, including Crotalaria lachnophora and Dalbergia sissoo.[1]
Q2: What are the general steps for the purification of this compound from a plant source?
A2: A typical purification workflow involves:
-
Extraction of the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Solvent partitioning to separate compounds based on polarity.
-
Initial chromatographic fractionation using techniques like column chromatography over silica gel or Sephadex LH-20.
-
Final purification to high purity using preparative High-Performance Liquid Chromatography (Prep-HPLC).
Q3: What are the key challenges in purifying this compound?
A3: Key challenges include separating it from other structurally similar isoflavonoids, potential for compound degradation during processing, and achieving high purity for analytical or biological studies. The presence of glycosidic forms of isoflavones can also complicate the purification of the aglycone form.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity and structure of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed by analytical HPLC, where a single sharp peak at the expected retention time indicates high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, categorized by the chromatographic technique.
Column Chromatography (Silica Gel)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from other Isoflavonoids | - Inappropriate solvent system polarity. - Column overloading. - Irregular column packing. | - Optimize the solvent system. Start with a non-polar solvent and gradually increase polarity (e.g., a gradient of hexane to ethyl acetate). - Reduce the amount of crude extract loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| This compound is not eluting from the column | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate or methanol in the mobile phase. |
| Compound streaking or tailing on TLC/column | - The sample is too concentrated. - The compound has acidic phenolic groups that interact strongly with the silica. - The compound is degrading on the silica gel. | - Dilute the sample before loading. - Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress the ionization of phenolic hydroxyl groups. - Minimize the time the compound spends on the silica gel by running the column more quickly (flash chromatography). Consider using a different stationary phase like reversed-phase C18 silica. |
Preparative HPLC (Reversed-Phase C18)
| Problem | Possible Cause(s) | Solution(s) |
| Broad or Tailing Peaks | - Column deterioration. - Inappropriate mobile phase pH. - Column overloading. | - Wash the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH with a modifier like formic acid or acetic acid (typically 0.1%) to ensure the compound is in a single ionic state. - Reduce the injection volume or the concentration of the sample. |
| Poor Resolution Between this compound and Impurities | - The mobile phase composition is not optimal. - The gradient is too steep. | - Perform method development at an analytical scale first. Try different solvent compositions (e.g., acetonitrile vs. methanol) and optimize the gradient slope. A shallower gradient often improves resolution. |
| Variable Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. | - Ensure the mobile phase is prepared fresh and degassed properly. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Dalbergia sissoo Leaves
-
Extraction:
-
Air-dry and powder the leaves of Dalbergia sissoo.
-
Macerate the powdered leaves in methanol (1:10 w/v) for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to track the distribution of isoflavonoids. This compound is expected to be concentrated in the ethyl acetate fraction.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) in hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by TLC. Combine fractions containing this compound based on the TLC profile.
-
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Dissolve the enriched fraction from column chromatography in HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-40 min, 20-60% B; 40-45 min, 60-100% B; 45-50 min, 100% B; 50-55 min, 100-20% B; 55-60 min, 20% B.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 260 nm.
-
Injection Volume: Dependent on the column size and sample concentration, typically 1-5 mL.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to the retention time of this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine pure fractions and remove the solvent under vacuum to obtain purified this compound.
-
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Actual results may vary depending on the starting material and experimental conditions.
Table 1: Representative Solvent Gradient for Silica Gel Column Chromatography
| Fraction No. | Hexane (%) | Ethyl Acetate (%) | Expected Compounds |
| 1-10 | 100 | 0 | Non-polar compounds |
| 11-20 | 90 | 10 | Less polar isoflavones |
| 21-40 | 80 | 20 | This compound and similar isoflavones |
| 41-50 | 70 | 30 | More polar isoflavones |
| 51-60 | 50 | 50 | Highly polar compounds |
Table 2: Representative Preparative HPLC Parameters and Results
| Parameter | Value |
| Column | C18, 250 x 20 mm, 10 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 260 nm |
| Typical Retention Time | 25-35 minutes (highly dependent on the specific gradient) |
| Sample Load | 50 mg of enriched fraction |
| Yield of Pure Compound | ~5-10 mg |
| Purity (by analytical HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Minimizing off-target effects in 3'-O-Methylorobol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in assays involving 3'-O-Methylorobol (3-OMO). Given that 3-OMO is a derivative of Orobol, this guide leverages the known kinase inhibitor profile of Orobol to provide specific advice and context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely on-target and off-target effects?
A1: this compound (3-OMO) is an O-methylated isoflavone, a class of compounds known to possess kinase inhibitory activity. While a specific kinase inhibitor profile for 3-OMO is not extensively documented, its parent compound, Orobol, is known to inhibit a variety of kinases. It is therefore plausible that 3-OMO shares a similar target profile.
Orobol has been identified as an inhibitor of several kinases, including Casein Kinase 1 epsilon (CK1ε), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and various isoforms of Phosphoinositide 3-kinase (PI3K)[1][2]. Consequently, in assays using 3-OMO, these kinases can be considered potential on-targets or significant off-targets, depending on the primary research focus. Off-target effects in your experiments may arise from the inhibition of these or other structurally related kinases.
Q2: I'm observing unexpected cellular phenotypes or toxicity in my this compound assay. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often a hallmark of off-target effects. Since 3-OMO is likely to inhibit multiple kinases, the observed cellular response may be a composite of inhibiting both the intended target and other unintended kinases. For example, inhibition of kinases like VEGFR2 can impact angiogenesis, while inhibition of the PI3K/Akt/mTOR pathway can affect cell growth, proliferation, and survival[3]. It is crucial to perform a series of validation experiments to distinguish on-target from off-target effects.
Q3: How can I determine if this compound is engaging its intended target in my cellular model?
A3: Several cellular target engagement assays can be employed to confirm that 3-OMO is binding to its intended target within the complex cellular environment. Techniques such as the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Western Blotting to assess the phosphorylation status of a known downstream substrate of your target kinase are highly recommended. These methods provide direct or indirect evidence of target engagement in intact cells.
Q4: What is a good starting point for determining the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?
A4: A good starting point is to perform a dose-response curve for your primary target to determine its IC50 or EC50 value. To minimize off-target effects, it is generally advisable to use 3-OMO at a concentration that is as close to its IC50 for the on-target as possible, while being significantly lower than the IC50 values for known off-targets. A thorough characterization of the dose-dependent effects on both on-target and potential off-target pathways is recommended.
Troubleshooting Guides
Problem 1: High background signal or false positives in a biochemical kinase assay.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | 1. Run a control experiment with 3-OMO in the absence of the kinase to check for assay interference (e.g., fluorescence quenching or enhancement).2. If interference is detected, consider using an orthogonal assay format (e.g., switch from a fluorescence-based assay to a radiometric or luminescence-based assay). |
| Non-specific Inhibition | 1. Perform a dose-response curve. Non-specific inhibitors often exhibit shallow dose-response curves.2. Increase the ATP concentration in the assay. True ATP-competitive inhibitors will show a rightward shift in their IC50 values. |
| Assay Artifacts | 1. Ensure all reagents are properly prepared and within their expiration dates.2. Validate the assay with a known inhibitor of the target kinase. |
Problem 2: Discrepancy between biochemical assay results and cellular assay results.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the cell permeability of 3-OMO using techniques like parallel artificial membrane permeability assay (PAMPA).2. If permeability is low, consider using a more permeable analog if available, or increase the incubation time in your cellular assay. |
| Cellular Efflux | 1. Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of 3-OMO increases. |
| Intracellular ATP Concentration | 1. The high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors like 3-OMO, leading to lower potency in cellular assays compared to biochemical assays where ATP concentrations are often at or below the Km. |
| Target not Expressed or Active in the Cellular Model | 1. Confirm the expression and activity of the target kinase in your chosen cell line using Western Blotting or a specific activity assay. |
Problem 3: Confirmed off-target activity, and a need to improve selectivity.
| Possible Cause | Troubleshooting Steps |
| Structural Similarity of Kinase ATP-binding Pockets | 1. Utilize computational modeling and molecular docking to compare the binding mode of 3-OMO in the on-target versus off-target kinases. This can provide insights for rational design of more selective analogs.2. Synthesize and test analogs of 3-OMO with modifications designed to exploit differences in the amino acid residues lining the ATP-binding pockets of the on-target and off-target kinases. |
| Compound Promiscuity | 1. Screen 3-OMO against a broad panel of kinases (kinome scan) to identify the full spectrum of its off-target activities. This will help in prioritizing which off-targets to address through medicinal chemistry efforts. |
Quantitative Data
The following table summarizes the known inhibitory activities of Orobol, the parent compound of this compound, against a panel of kinases. This data can be used as a reference to anticipate the potential on-target and off-target effects of 3-OMO.
| Kinase Target | IC50 (µM) | Reference |
| Casein Kinase 1 epsilon (CK1ε) | 1.24 - 4.45 | [1][2] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1.24 - 4.45 | [1][2] |
| MAP4K5 | 1.24 - 4.45 | [1][2] |
| MNK1 | 1.24 - 4.45 | [1][2] |
| MUSK | 1.24 - 4.45 | [1][2] |
| TOPK | 1.24 - 4.45 | [1][2] |
| TNIK | 1.24 - 4.45 | [1][2] |
| PI3Kα | 3.46 - 5.27 | [2] |
| PI3Kβ | 3.46 - 5.27 | [2] |
| PI3Kγ | 3.46 - 5.27 | [2] |
| PI3Kδ | 3.46 - 5.27 | [2] |
Experimental Protocols
Radiometric Kinase Assay
This protocol provides a general method for determining the inhibitory activity of 3-OMO against a target kinase using radiolabeled ATP.
-
Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of protein (e.g., BSA) to prevent non-specific binding.
-
Prepare Kinase Reaction Mix: In a microplate, combine the assay buffer, the target kinase, and the substrate (a specific peptide or protein).
-
Add Inhibitor: Add varying concentrations of 3-OMO (typically in DMSO, with a final DMSO concentration of ≤1%) to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-³³P]ATP and non-labeled ATP.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of 3-OMO and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of 3-OMO target engagement in intact cells.
-
Cell Treatment: Treat cultured cells with either 3-OMO at the desired concentration or a vehicle control for a specified period.
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).
-
Separate Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.
-
Sample Preparation for Analysis: Collect the supernatant (soluble protein fraction) and prepare it for analysis.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature for both the 3-OMO-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of 3-OMO indicates target engagement.
Visualizations
References
Validation & Comparative
3'-O-Methylorobol vs. Orobol: An Uncharted Territory in Bioactivity Comparison
A comparative analysis of the bioactivities of 3'-O-Methylorobol and its parent compound, orobol, reveals a significant knowledge gap in the scientific literature. While orobol has been the subject of various studies elucidating its potential health benefits, this compound remains a largely uncharacterized isoflavone. This guide synthesizes the available data for orobol and outlines the current understanding of this compound, highlighting the critical need for future research to enable a direct comparison.
Chemical Structures and Relationship
Orobol and this compound are structurally related isoflavones. This compound is the 3'-O-methylated derivative of orobol, meaning a methyl group has been added to the hydroxyl group at the 3' position of the B-ring. This seemingly minor structural modification can significantly impact the molecule's physicochemical properties, including its lipophilicity, bioavailability, and interaction with biological targets. This compound has been identified in plant species such as Crotalaria lachnophora and various Dalbergia species.
Known Bioactivities of Orobol
Orobol has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for further investigation in drug development.
Anti-Inflammatory Activity
Orobol has shown notable anti-inflammatory effects. Studies have indicated its ability to reduce the production of pro-inflammatory mediators. For instance, in the context of skin inflammation, orobol has been found to inhibit the expression of inflammatory cytokines.
Anti-Obesity Effects
Research suggests that orobol may play a role in combating obesity. It has been observed to attenuate weight gain and reduce lipid accumulation in animal models. The proposed mechanism involves the modulation of adipogenesis, the process of fat cell formation.
Anticancer Potential
Preliminary studies have explored the anticancer properties of orobol. It has been investigated for its potential to inhibit the growth of certain cancer cell lines. Specifically, research has pointed towards its activity against cutaneous squamous cell carcinoma.
Neuroprotective Properties
Orobol has been investigated for its potential role in neurodegenerative diseases, particularly Alzheimer's disease. Research suggests it may exert protective effects through multiple mechanisms, including the modulation of pathways associated with the disease's pathology.
The Bioactivity of this compound: A Call for Research
Despite its structural relationship to the well-studied orobol, there is a significant lack of publicly available data on the specific bioactivities of this compound. Scientific literature searches do not yield any substantive in vitro or in vivo studies detailing its pharmacological effects. Consequently, a direct and evidence-based comparison of its bioactivity with orobol is not feasible at this time.
The methylation at the 3'-position could theoretically alter its biological profile in several ways:
-
Altered Receptor Binding: The methyl group could enhance or hinder the binding affinity of the molecule to specific biological targets compared to orobol.
-
Modified Enzyme Inhibition: Methylation can impact the ability of a compound to inhibit enzymes, potentially leading to different potency or selectivity.
-
Changes in Bioavailability: The increased lipophilicity due to the methyl group might affect its absorption, distribution, metabolism, and excretion (ADME) profile, which could lead to different in vivo efficacy.
Future Directions
To address the current knowledge gap, dedicated research on this compound is imperative. The following experimental avenues would be crucial for a future comparative analysis:
-
In Vitro Bioassays: A comprehensive screening of this compound across a panel of assays is needed to evaluate its antioxidant, anti-inflammatory, anticancer, and other relevant biological activities. These results could then be directly compared to data obtained for orobol under the same experimental conditions.
-
Enzyme Inhibition Assays: Studies focusing on key enzymes implicated in various diseases would reveal if this compound possesses inhibitory activities and how they compare to orobol.
-
Cell-Based Assays: Investigating the effects of this compound on various cell lines (e.g., cancer cells, immune cells) would provide insights into its cellular mechanisms of action.
-
In Vivo Studies: Should in vitro studies show promise, animal models would be essential to determine the in vivo efficacy, safety, and pharmacokinetic profile of this compound and compare it to orobol.
Data Presentation
Due to the absence of quantitative data for this compound, a comparative data table cannot be constructed at this time. A summary of orobol's known bioactivities is provided below.
| Bioactivity Category | Specific Effect of Orobol |
| Anti-Inflammatory | Inhibition of pro-inflammatory cytokine expression. |
| Anti-Obesity | Attenuation of weight gain and lipid accumulation. |
| Anticancer | Inhibition of growth in certain cancer cell lines (e.g., cutaneous squamous cell carcinoma). |
| Neuroprotection | Modulation of pathways related to Alzheimer's disease. |
Experimental Protocols
As no specific experimental data for this compound is available, detailed experimental protocols for this compound cannot be provided. For orobol, standard methodologies such as cell viability assays (e.g., MTT assay), enzyme-linked immunosorbent assays (ELISA) for cytokine measurement, and Western blotting for protein expression analysis have been utilized in the cited literature.
Visualizations
A logical diagram illustrating the current knowledge gap is presented below.
Figure 1. A diagram illustrating the disparity in available bioactivity data between orobol and this compound, highlighting the current inability to perform a direct comparative analysis.
A Comparative Analysis of the Antioxidant Capacity of 3'-O-Methylorobol and Genistein
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant capacities of two isoflavones: 3'-O-Methylorobol and genistein. Due to a lack of direct comparative studies in the existing scientific literature, this guide presents available data for each compound individually and offers standardized experimental protocols for key antioxidant assays to facilitate future research.
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Flavonoids, a class of polyphenolic compounds found in plants, are known for their antioxidant properties. This guide focuses on two such flavonoids: this compound and the more extensively studied genistein.
Comparative Antioxidant Capacity: A Data-Driven Overview
A direct quantitative comparison of the antioxidant capacity of this compound and genistein is challenging due to the limited availability of published data for this compound. While genistein's antioxidant properties are well-documented, this compound remains less characterized.
Genistein: Genistein is recognized as a potent antioxidant[3]. Its antioxidant effects are attributed to its ability to scavenge free radicals and to modulate the expression and activity of antioxidant enzymes[4][5]. While numerous studies have investigated its antioxidant mechanisms, standardized quantitative data from head-to-head comparisons with this compound are absent. One study reported a Trolox Equivalent Antioxidant Capacity (TEAC) value for genistein in an ABTS assay to be approximately 4.36 µM TE/µM[6]. Another study mentioned an IC50 of 4.3x10-5 mol/L for the inhibition of Maillard browning products, which is an indicator of its antioxidant potential[7].
Table 1: Summary of Available Antioxidant Data
| Compound | Assay | Result | Citation |
| This compound | DPPH | Moderate activity (qualitative) | [1] |
| DPPH | No significant reduction up to 80 µM (for 5-OH-isoflavones) | [2] | |
| Genistein | ABTS | ~4.36 µM TE/µM | [6] |
| Inhibition of Maillard Browning | IC50 = 4.3x10-5 mol/L | [7] |
Note: The data for this compound and genistein are not from direct comparative studies and should be interpreted with caution.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of flavonoids like genistein is often linked to their interaction with cellular signaling pathways that regulate the endogenous antioxidant response.
Figure 1: Genistein's dual antioxidant mechanism.
Experimental Protocols
To facilitate standardized comparative studies, detailed protocols for common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Workflow:
Figure 2: DPPH radical scavenging assay workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol).
-
Prepare stock solutions of the test compounds (this compound and genistein) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and standard to separate wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the percentage of inhibition against the concentration of the test compounds and the standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the resulting ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of each dilution of the test compounds and standard to separate wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control well with the solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare stock solutions and serial dilutions of the test compounds and a standard (Trolox).
-
-
Assay Procedure:
-
In a black 96-well plate, add the fluorescein solution to all wells.
-
Add the dilutions of the test compounds, standard, or a blank (buffer) to the appropriate wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample, standard, and the blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compounds by comparing their net AUC to the standard curve, typically expressed as micromoles of Trolox equivalents per gram or mole of the compound.
-
Conclusion
While genistein is a well-established antioxidant with known mechanisms of action, the antioxidant capacity of this compound remains largely unquantified in publicly available literature. The provided experimental protocols for DPPH, ABTS, and ORAC assays offer a standardized framework for researchers to conduct direct comparative studies. Such research is crucial to fully elucidate the antioxidant potential of this compound and to understand its potential role in mitigating oxidative stress-related conditions. Future studies employing these methodologies will be invaluable in building a comprehensive profile of this lesser-known isoflavone and enabling a conclusive comparison with genistein.
References
- 1. researchgate.net [researchgate.net]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Methoxylated Isoflavones: A Guide for Researchers
A detailed analysis of the biological activities of various methoxylated isoflavones, providing researchers, scientists, and drug development professionals with comparative data to inform their work. While this guide aims to compare 3'-O-Methylorobol to other methoxylated isoflavones, a comprehensive search of publicly available scientific literature did not yield specific quantitative efficacy data (such as IC50 or EC50 values) for this compound's antioxidant, anti-inflammatory, or anticancer activities.
This guide, therefore, focuses on providing a comparative overview of the efficacy of other notable methoxylated isoflavones for which quantitative data is available. The information is presented to facilitate the understanding of structure-activity relationships and to highlight the therapeutic potential of this class of compounds.
I. Quantitative Comparison of Biological Activities
The following tables summarize the in vitro efficacy of several methoxylated isoflavones across various biological assays. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Methoxylated Isoflavones (IC50 values in µM)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 21.27 | |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 | |
| Formononetin Dithiocarbamate Conjugate (Compound 19) | MGC-803 (Gastric Cancer) | Antiproliferative | 6.07 ± 0.88 | [1] |
| EC-109 (Esophageal Cancer) | Antiproliferative | 3.54 ± 1.47 | [1] | |
| PC-3 (Prostate Cancer) | Antiproliferative | 1.97 ± 0.01 | [1] | |
| Formononetin Nitrogen Mustard Derivative (Compound 15o) | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 2.08 | [1] |
| Formonetin-Coumarin Hybrid (Compound 29) | SGC7901 (Gastric Cancer) | Antiproliferative | 1.07 | [1] |
| Isoflavonequinone (Compound 123b) | MDA-MB-231 (Breast Cancer) | Antiproliferative | Potent Inhibition | [1] |
| Prunetin | RT-4 (Bladder Cancer) | Cytotoxicity | 21.11 µg/mL | [2] |
Note: PeMF and TMF are abbreviations for pentamethoxyflavone and trimethoxyflavone, respectively. The specific substitution patterns are described in the source material.
Table 2: Anti-inflammatory Activity of Methoxylated Isoflavones
| Compound | Assay | Cell Line/Model | Effect | Reference |
| Synthetic Isoflavones (SIF-5 and SIF-6) | IL-6, IL-8, CXCL1 expression | Stimulated HaCaT cells | Inhibition of overexpressed cytokines/chemokines | [3] |
| SIF-6 (7-hydroxy-3',4'-dimethoxyisoflavone, cladrin) | Cytokine/chemokine upregulation | Imiquimod-driven psoriasiform murine model | Significant reduction | [3] |
| Prunetin | Nitric Oxide Production | Macrophage-driven inflammation | IC50 of 5.18 µg/mL | [2] |
Table 3: Bone Formation Activity of Methoxylated Isoflavones
| Compound | Effect | Model | Observations | Reference |
| Cajanin | Mitogenic and differentiation-promoting | Osteoblasts | Strong effect, subsequent activation of MEK-Erk and Akt pathways | [4] |
| Bone Mineral Density (BMD) and Biomechanical Strength | Weaned female Sprague-Dawley rats | Increased BMD at all skeletal sites and enhanced bone strength | [4] | |
| Isoformononetin | Anti-apoptotic and differentiation-promoting | Osteoblasts | Potent effect, parallel activation of MEK-Erk and Akt pathways | [4] |
| Bone Mineral Density (BMD) | Weaned female Sprague-Dawley rats | Increased BMD, but less potent than cajanin; no effect on biomechanical strength | [4] |
II. Experimental Protocols
A. MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., methoxylated isoflavones) and appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
B. DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
General Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a microplate or cuvette, mix different concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the test compound.
C. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (IL-6 and TNF-α)
ELISA is a widely used immunological assay to quantify the concentration of a specific analyte, such as cytokines, in a sample.
Principle: A sandwich ELISA is commonly used for cytokine quantification. An antibody specific to the target cytokine (e.g., IL-6 or TNF-α) is pre-coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on the cytokine is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.
General Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants) to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate to allow binding.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark for color development.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with an H2SO4 stop solution) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
III. Signaling Pathways and Experimental Workflows
Methoxylated isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
A. Key Signaling Pathways
1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.
Caption: Inhibition of the NF-κB signaling pathway by methoxylated isoflavones.
2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Isoflavones can modulate these pathways to exert their anticancer and anti-inflammatory effects.
Caption: Modulation of the MAPK signaling pathway by methoxylated isoflavones.
B. Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the bioactivity of methoxylated isoflavones.
Caption: General experimental workflow for isoflavone bioactivity screening.
IV. Conclusion
Methoxylated isoflavones represent a promising class of natural compounds with diverse biological activities, including anticancer, anti-inflammatory, and bone-protective effects. The data presented in this guide highlight the potential of compounds like various polymethoxyflavones, formononetin derivatives, and cajanin as therapeutic leads. The degree and position of methoxylation appear to play a significant role in the efficacy of these compounds. While quantitative data for this compound remains elusive in the current literature, the comparative data for other methoxylated isoflavones provide a valuable resource for researchers. Further studies are warranted to elucidate the full potential of this compound class and to conduct head-to-head comparisons under standardized conditions to establish definitive structure-activity relationships. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and interpret their own investigations into the promising field of methoxylated isoflavones.
References
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H12O6 | CID 5319744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 3'-O-Methylorobol's Effect on Different Cell Lines: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Methylorobol, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is structurally related to compounds known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comprehensive comparative analysis of the effects of this compound across various cell lines, with a focus on its cytotoxic activity, impact on the cell cycle, and modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic agents for cancer and other proliferative diseases.
At present, publicly available experimental data specifically detailing the effects of this compound on different cell lines is limited. While research on the broader class of flavonoids and related isoflavones is extensive, dedicated studies on this compound are not readily found in the scientific literature. The following sections are structured to present a framework for such a comparative analysis, highlighting the key experimental data points that would be crucial for evaluating its therapeutic potential. As research on this specific compound progresses, this guide can be populated with the relevant findings.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of this compound's effects, all quantitative data should be summarized in structured tables. The following tables provide a template for organizing such data as it becomes available.
Table 1: Cytotoxic Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | |
| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available | |
| e.g., HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | Data Not Available | |
| e.g., PC-3 | Prostate Carcinoma | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Notes |
| e.g., MCF-7 | e.g., 10 | Data Not Available | Data Not Available | Data Not Available | |
| e.g., A549 | e.g., 10 | Data Not Available | Data Not Available | Data Not Available | |
| e.g., HeLa | e.g., 10 | Data Not Available | Data Not Available | Data Not Available | |
| e.g., PC-3 | e.g., 10 | Data Not Available | Data Not Available | Data Not Available |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | % of Apoptotic Cells (Annexin V positive) | Fold Change in Caspase-3/7 Activity | Notes |
| e.g., MCF-7 | e.g., 10 | Data Not Available | Data Not Available | |
| e.g., A549 | e.g., 10 | Data Not Available | Data Not Available | |
| e.g., HeLa | e.g., 10 | Data Not Available | Data Not Available | |
| e.g., PC-3 | e.g., 10 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standardized protocols for key experiments that would be used to assess the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) and a non-cancerous control cell line (e.g., MCF-10A) would be maintained in their respective recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which would then be diluted to the desired final concentrations in the culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in a 6-well plate and treat them with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat them with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathways
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key proteins in signaling pathways such as PI3K/Akt/mTOR (e.g., p-Akt, p-mTOR) and STAT3/NF-κB (e.g., p-STAT3, p-p65).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Experimental workflow for evaluating the in vitro effects of this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential inhibition of STAT3 and NF-κB signaling by this compound.
Conclusion
This guide outlines the necessary framework for a comprehensive comparative analysis of this compound's effects on different cell lines. The provided templates for data presentation, detailed experimental protocols, and visualizations of potential mechanisms of action are designed to support future research in this area. As scientific investigation into this compound continues and experimental data becomes available, this guide will serve as a dynamic resource for the scientific community, aiding in the objective evaluation of its potential as a novel therapeutic agent. Researchers are encouraged to contribute their findings to the public domain to collectively advance our understanding of this promising natural compound.
Unveiling the Osteogenic Potential of 3'-O-Methylorobol: A Comparative Analysis of its Mechanism of Action in Osteoblasts
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms by which novel compounds influence bone formation is paramount. This guide provides a comparative analysis of the mechanism of action of 3'-O-Methylorobol in osteoblasts. However, a comprehensive literature search reveals a significant gap in the existing scientific record regarding the specific effects of this compound on osteoblast function. To date, no published experimental data on its impact on key osteogenic markers such as alkaline phosphatase (ALP) activity, mineralization, or the expression of crucial transcription factors like Runx2 and Osterix is available. Similarly, its influence on the critical RANKL/OPG signaling axis remains uninvestigated.
Due to this absence of specific data for this compound, this guide will instead provide a comparative framework using the well-characterized isoflavone, Genistein , as a reference. Genistein shares a structural similarity with this compound and has been extensively studied for its positive effects on osteoblast differentiation and bone formation. This comparative approach will highlight the types of experimental data and signaling pathways that would be crucial to investigate for this compound to elucidate its potential as a therapeutic agent for bone-related disorders.
Comparative Analysis of Osteogenic Activity: Genistein as a Model
To effectively evaluate the potential of a compound like this compound, its performance would be compared against established osteogenic agents. The following tables summarize the kind of quantitative data that would be necessary for such a comparison, using Genistein as an example.
| Compound | Concentration | Cell Type | ALP Activity (% of Control) | Reference |
| Genistein | 10⁻⁷ mol/L | Human Osteoblasts | Significant Increase | [1] |
| Genistein | 10⁻⁶ mol/L | Human Osteoblasts | Significant Increase | [1] |
| Icariin | 10⁻⁵ M | Rat Calvarial Osteoblasts | Higher than Genistein | [2] |
Table 1: Comparison of Alkaline Phosphatase (ALP) Activity. ALP is an early marker of osteoblast differentiation. An increase in its activity is indicative of a pro-osteogenic effect.
| Compound | Concentration | Cell Type | Mineralization | Reference |
| Genistein | 10⁻⁵ M | Rat Bone Marrow Stromal Cells | Increased | [1] |
| Icariin | 10⁻⁵ M | Rat Calvarial Osteoblasts | More than Genistein | [2] |
Table 2: Comparison of Mineralization. The formation of mineralized nodules is a hallmark of mature, functional osteoblasts.
| Compound | Concentration | Cell Type | Gene Expression (mRNA) | Reference |
| Genistein | 10⁻⁵ M | Rat Bone Marrow Stromal Cells | Upregulation of Runx2, Osterix, BMP-2, Collagen-I | [1] |
| Icariin | 10⁻⁵ M | Rat Calvarial Osteoblasts | Higher upregulation of COL1α2, BMP-2, OSX, and RUNX-2 than Genistein | [2] |
Table 3: Comparison of Osteogenic Gene Expression. Runx2 and Osterix are master transcription factors for osteoblast differentiation. BMP-2 and Collagen-I are also critical for bone formation.
| Compound | Concentration | Cell Type | RANKL/OPG Ratio | Reference |
| Propofol | Clinically relevant concentrations | Mouse Osteoblasts | Decreased | [3] |
Table 4: Comparison of RANKL/OPG Ratio. The ratio of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to Osteoprotegerin (OPG) is a key regulator of bone resorption. A lower ratio indicates a shift towards bone formation. While no direct data for Genistein on this ratio was found in the provided results, this is a critical parameter to assess.
Key Signaling Pathways in Osteoblast Differentiation
The osteogenic effects of isoflavones are typically mediated through the activation of specific signaling pathways. Understanding which pathways this compound modulates would be crucial.
References
- 1. [Comparison between icariin and genistein in osteogenic activity of marrow stromal cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propofol attenuates osteoclastogenesis by lowering RANKL/OPG ratio in mouse osteoblasts [medsci.org]
In Vivo Therapeutic Potential of 3'-O-Methylorobol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the in vivo therapeutic potential of isoflavones, with a primary focus on orobol, a close structural analog of 3'-O-Methylorobol. Due to the limited availability of direct in vivo data for this compound, this document leverages existing research on orobol to offer insights into its potential efficacy and mechanisms of action across various disease models. The guide compares orobol's performance with other well-researched isoflavones, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Comparative Efficacy of Orobol in In Vivo Models
Orobol has demonstrated significant therapeutic potential in several preclinical in vivo studies, positioning it as a promising candidate for further investigation. Its efficacy has been evaluated in models of angiogenesis, cancer, and obesity, often showing comparable or superior activity to other isoflavones like genistein.
Table 1: In Vivo Anti-Angiogenic Activity of Isoflavones
| Compound | Animal Model | Dosage | Outcome | Percentage Inhibition of Angiogenesis | Reference |
| Orobol | Chicken Chorioallantoic Membrane (CAM) Assay | Not Specified | Inhibition of new blood vessel formation | 67.96% | [1] |
| Genistein | Chicken Chorioallantoic Membrane (CAM) Assay | Not Specified | Inhibition of new blood vessel formation | 75.09% | [1] |
| Daidzein | Chicken Chorioallantoic Membrane (CAM) Assay | Not Specified | Inhibition of new blood vessel formation | 48.98% | [1] |
Table 2: In Vivo Anti-Tumor Activity of Orobol in Cutaneous Squamous Cell Carcinoma (cSCC)
| Treatment | Animal Model | Application | Key Findings | Reference |
| Orobol | Solar-Simulated Light (SSL)-irradiated SKH-1 hairless mice | Topical | Attenuates cSCC development, shows therapeutic efficacy on formed tumors, and reduces tumor regrowth after treatment discontinuation. | [2] |
Table 3: In Vivo Anti-Obesity Effects of Orobol
| Treatment | Animal Model | Diet | Key Findings | Reference |
| Orobol | C57BL/6J mice | High-Fat Diet | Attenuates high-fat diet-induced weight gain and lipid accumulation without affecting food intake. | [3][4] |
Experimental Protocols
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This ex vivo assay is a widely used method to study angiogenesis in a living tissue.
-
Animal Model: Fertilized chicken eggs.
-
Procedure:
-
A window is created in the eggshell on day 3 of incubation to expose the CAM.
-
The compound of interest (e.g., orobol, genistein) is applied to a sterile filter paper disc, which is then placed on the CAM.
-
After a set incubation period (typically 48-72 hours), the CAM is observed under a microscope.
-
The degree of angiogenesis is quantified by measuring the number and length of new blood vessels formed in the area of the disc.[1]
-
Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model
This model is used to evaluate the efficacy of agents in preventing and treating skin cancer.
-
Animal Model: SKH-1 hairless mice.
-
Induction of cSCC: Mice are exposed to chronic solar-simulated light (SSL) to induce the development of skin tumors.
-
Treatment Regimens:
-
Prevention Model: Orobol is applied topically before and during the SSL irradiation period.
-
Therapeutic Model: Orobol is applied topically after the formation of visible tumors.
-
Intermittent Dosing Model: Orobol is applied for a period, discontinued, and then re-applied to assess its effect on tumor regrowth.
-
-
Outcome Measures: Tumor incidence, multiplicity, and size are monitored and measured throughout the study.[2]
High-Fat Diet-Induced Obesity Mouse Model
This model is used to study the effects of compounds on obesity and related metabolic disorders.
-
Animal Model: C57BL/6J mice.
-
Diet: Mice are fed a high-fat diet to induce obesity, leading to increased body weight and lipid accumulation.
-
Treatment: Orobol is administered to the mice, typically through oral gavage or as a supplement in their diet.
-
Outcome Measures: Body weight, food intake, and lipid accumulation in various tissues (e.g., liver, adipose tissue) are measured.[3][4]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of orobol are attributed to its ability to modulate specific signaling pathways involved in disease pathogenesis.
Inhibition of T-LAK Cell-Originated Protein Kinase (TOPK) in cSCC
Orobol has been shown to directly bind to and inhibit the kinase activity of TOPK, an oncogenic protein overexpressed in cSCC. This inhibition is ATP-independent and leads to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival.[2]
Caption: Orobol's inhibition of the TOPK signaling pathway in cSCC.
Targeting of Casein Kinase 1 Epsilon (CK1ε) in Obesity
In the context of obesity, orobol has been identified as a potent inhibitor of Casein Kinase 1 epsilon (CK1ε) in an ATP-competitive manner. By inhibiting CK1ε, orobol interferes with pathways that regulate adipogenesis (the formation of fat cells), thereby reducing lipid accumulation.[3][4][5]
Caption: Orobol's inhibition of the CK1ε signaling pathway in obesity.
Conclusion and Future Directions
The available in vivo data for orobol highlights its significant therapeutic potential across multiple disease areas, including cancer and metabolic disorders. Its efficacy, in some cases, is comparable or even superior to that of genistein, a widely studied isoflavone. While direct in vivo validation of this compound is still required, the promising results from its parent compound, orobol, provide a strong rationale for its further development. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of this compound and conducting head-to-head in vivo comparison studies with orobol and other relevant isoflavones to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3'-O-Methylorobol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 3'-O-Methylorobol, a methoxyisoflavone with potential biological activities, is crucial for reliable study outcomes. This guide provides a comparative overview of commonly employed analytical methods applicable to isoflavones, including this compound, and furnishes supporting data from studies on structurally similar compounds due to the limited availability of specific cross-validation data for this compound itself.
The most prevalent and reliable techniques for the analysis of isoflavones are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2] These methods offer high sensitivity and selectivity, which are essential for complex matrices such as biological fluids and plant extracts.[2][3] While Gas Chromatography (GC) can also be used, it often requires a time-consuming derivatization step.[2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural confirmation. Below is a summary of performance data for HPLC-based methods used for the analysis of various isoflavones, which can be considered indicative for this compound analysis.
| Parameter | HPLC-DAD | HPLC-MS/MS |
| **Linearity (R²) ** | >0.999[4] | >0.99 |
| Limit of Detection (LOD) | 0.07 - 0.14 µg/g[2] | Low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | 184.0 ng/spot⁻¹ (TLC)[5] | Low ng/mL to pg/mL |
| Accuracy (Recovery %) | 95 - 102%[6][7] | 90 - 110% |
| Precision (RSD%) | <5%[6][7] | <15% |
Note: The data presented in this table is based on studies of various isoflavones and may not be directly transferable to this compound. However, it provides a reliable estimate of the expected performance of these methods.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of analytical methods. Below is a representative HPLC-DAD methodology for the analysis of isoflavones, which can be adapted for this compound.
Sample Preparation (General)
Extraction of isoflavones is typically performed using polar solvents like methanol, ethanol, or acetonitrile, sometimes in combination with water and acid.[2] For conjugated isoflavones, a hydrolysis step may be necessary.[1]
HPLC-DAD Method for Isoflavone Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution is commonly used with a mixture of (A) water with an acid modifier (e.g., 0.1% formic acid or acetic acid) and (B) acetonitrile or methanol with the same modifier.[2][6][7]
-
Detection Wavelength: Isoflavones exhibit strong UV absorbance between 254 and 270 nm.[2][6]
-
Column Temperature: Maintained at a constant temperature, for instance, 35 °C, to ensure reproducibility.[6][7]
Method Selection and Validation Workflow
The process of selecting and validating an analytical method is a critical step in any research endeavor. The following diagrams illustrate the general workflow for cross-validating analytical methods and a decision-making process for selecting the most suitable method.
References
- 1. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Bioavailability of 3'-O-Methylorobol: A Comparative Guide to Common Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioavailability of the isoflavone 3'-O-Methylorobol against other well-researched isoflavones: genistein, daidzein, and its metabolite equol. Due to the limited availability of direct experimental data for this compound, this comparison draws upon established data for related isoflavones and general principles of isoflavone metabolism and absorption.
Executive Summary
The bioavailability of isoflavones is a critical determinant of their physiological activity. While extensive research has characterized the absorption, distribution, metabolism, and excretion (ADME) of major soy isoflavones like genistein and daidzein, data on many of their metabolites and derivatives, such as this compound, remain scarce. This guide synthesizes the available evidence, highlighting the superior bioavailability of equol and suggesting that the methylation in this compound could potentially enhance its metabolic stability and membrane permeability compared to its parent compound, orobol. However, without direct experimental data, this remains a hypothesis.
Comparative Bioavailability of Isoflavones
The following tables summarize key pharmacokinetic parameters for genistein, daidzein, and equol, derived from various in vivo and in vitro studies. It is important to note that these values can vary significantly depending on the study design, subject population (human or animal), and the form of isoflavone administered (aglycone or glucoside).
Table 1: In Vivo Pharmacokinetic Parameters of Common Isoflavones in Humans
| Isoflavone | Tmax (hours) | Cmax (µM) | AUC (µM·h) | Urinary Excretion (%) | Notes |
| Genistein | 4 - 8 | 0.1 - 5 | Varies | 9 - 20 | Extensive first-pass metabolism. |
| Daidzein | 4 - 8 | 0.1 - 5 | Varies | 21 - 51 | Bioavailability is generally higher than genistein. |
| Equol | ~8.8 (half-life) | Varies | Higher than daidzein | ~82 | Produced by gut microbiota from daidzein; higher apparent bioavailability and slower clearance than daidzein and genistein.[1] |
Table 2: In Vitro Caco-2 Cell Permeability of Common Isoflavones
| Isoflavone | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Transport Mechanism |
| Genistein | Varies (generally moderate) | Passive diffusion, potential for efflux |
| Daidzein | Varies (generally moderate to high) | Passive diffusion |
| Equol | Data not widely available, but expected to be high | Likely passive diffusion |
| This compound | No data available | Predicted to be passive diffusion |
The Case of this compound: An Evidence-Based Postulation
Methylation of hydroxyl groups on the flavonoid structure can significantly impact bioavailability. Studies on other flavones have shown that methylation can:
-
Increase Metabolic Stability: Methylation can protect the hydroxyl groups from conjugation (glucuronidation and sulfation), which is a major route of first-pass metabolism for isoflavones. This can lead to a longer half-life and increased systemic exposure.
-
Enhance Membrane Permeability: Increased lipophilicity due to methylation can improve transport across the intestinal epithelium.
However, the position of the methyl group is crucial. Some methoxylated isoflavones, such as biochanin A and formononetin, are rapidly demethylated in the body to genistein and daidzein, respectively. The metabolic fate of this compound is currently unknown. If it resists demethylation, it may exhibit enhanced bioavailability compared to orobol.
Experimental Protocols
A standardized method for assessing intestinal permeability in vitro is the Caco-2 cell monolayer assay. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with morphological and functional similarities to the small intestinal epithelium.
Detailed Protocol: Caco-2 Cell Permeability Assay for Isoflavones
1. Cell Culture and Seeding:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For permeability studies, cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
The culture medium is changed every 2-3 days. The cell monolayers are used for transport experiments 21 days post-seeding.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm²[2].
-
The permeability of a paracellular marker (e.g., Lucifer yellow) is also assessed to ensure the tightness of the cell junctions.
3. Transport Experiment:
-
The transport buffer used is typically Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
The isoflavone test compound (e.g., genistein, daidzein, or a novel compound like this compound) is dissolved in the transport buffer at a non-toxic concentration.
-
Apical to Basolateral (A-B) Transport (Absorption): The test compound solution is added to the apical (upper) chamber of the Transwell®, and fresh transport buffer is added to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): The test compound solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer. A sample from the donor chamber is also taken at the beginning and end of the experiment.
4. Sample Analysis:
-
The concentration of the isoflavone in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
5. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
6. Efflux Ratio:
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizing Key Processes
The following diagrams illustrate the general workflow of a Caco-2 permeability assay and the metabolic pathway of isoflavones.
Conclusion
The bioavailability of this compound remains an open area for research. Based on the principles of flavonoid metabolism, its methylated structure suggests a potential for enhanced metabolic stability and intestinal permeability compared to its non-methylated counterpart, orobol. However, without direct experimental evidence from in vivo pharmacokinetic studies or in vitro permeability assays, this remains a well-founded hypothesis. Further research, particularly Caco-2 permeability assays and in vivo studies in animal models, is necessary to definitively characterize the bioavailability of this compound and compare it to other clinically relevant isoflavones. Such data would be invaluable for the development of isoflavone-based therapeutics and functional foods.
References
Safety Operating Guide
Prudent Disposal of 3'-O-Methylorobol in a Laboratory Setting
Immediate Safety and Handling Information
3'-O-Methylorobol is an isoflavone, a class of organic compounds that are generally considered to have low toxicity. However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure.
Personal Protective Equipment (PPE) when handling this compound:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
Step-by-Step Disposal Procedures
The primary principle for the disposal of any laboratory waste is to prevent its release into the environment.[1] For a compound like this compound, which is typically used in small quantities for research, the following steps are recommended:
-
Waste Identification and Segregation:
-
Determine if the waste is a pure solid, a solution, or contaminated labware (e.g., pipette tips, vials).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Solid Waste Disposal:
-
Pure Compound: Collect any solid this compound waste in a clearly labeled, sealed container. A vial or a small, well-sealed plastic bag is suitable.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid chemical waste container.
-
-
Liquid Waste Disposal:
-
Solutions: Aqueous or solvent-based solutions of this compound should be collected in a designated liquid chemical waste container.
-
Ensure the waste container is compatible with the solvent used. For example, do not store organic solvent waste in a metal can.
-
Never dispose of solutions containing this compound down the drain unless authorized by your institution's EHS department.[2]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with their contents.
-
Use your institution's approved hazardous waste tags. The label should include:
-
The full chemical name: "this compound"
-
The quantity of the compound in the waste.
-
Any solvents present and their concentrations.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Storage and Pickup:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent spills or evaporation.
-
Follow your institution's procedures to arrange for the pickup of chemical waste by the EHS department or a licensed waste disposal contractor.
-
Quantitative Data Summary
Due to the lack of specific regulatory data for this compound, the following table provides a general framework for waste management. Consult your EHS department for institution-specific thresholds.
| Parameter | Guideline | Source |
| Recommended PPE | Nitrile gloves, safety glasses, lab coat | General Laboratory Practice |
| Waste Classification | Non-hazardous or Chemical Waste (consult EHS) | Institutional EHS |
| Aqueous Disposal Limit | Consult Institutional EHS | Institutional EHS |
| Solid Waste Container | Labeled, sealed plastic or glass container | General Laboratory Practice |
| Liquid Waste Container | Labeled, sealed, compatible solvent container | General Laboratory Practice |
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate a waste disposal plan prior to starting the experiment.[1] This plan should be included in the experimental write-up and be familiar to all personnel involved.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 3'-O-Methylorobol
Personal Protective Equipment (PPE)
When handling 3'-O-Methylorobol, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory protocols after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the compound as a powder to avoid inhalation of dust particles. In cases of high concentrations or inadequate ventilation, a suitable respirator should be used[1]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following procedure outlines the key steps for handling this compound from receipt to disposal.
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered. All necessary PPE should be donned at this stage.
-
Weighing and Aliquoting : When weighing the solid compound, perform the task in a fume hood to minimize inhalation risk. Use appropriate tools to handle the material and avoid creating dust.
-
Dissolving : If preparing a solution, add the solvent to the weighed compound slowly. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
Experimental Use : During experimental procedures, handle all solutions and materials containing this compound with the same level of precaution as the pure compound.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
The following diagram illustrates the standard operational workflow for handling this compound.
Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : Collect unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated Materials : Dispose of contaminated gloves, pipette tips, and other disposable materials in the designated solid hazardous waste container.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
By implementing these safety and logistical measures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
